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Calix[6]pyrrole

Cat. No.: B1263057
M. Wt: 474.6 g/mol
InChI Key: HPZNEJMSDXKLNF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Calixpyrrole Research

The journey of calixpyrrole research began over a century ago with its smaller, more accessible analogue, calix clockss.orgpyrrole (B145914), and has since evolved to include larger and more complex structures like calix rsc.orgpyrrole.

Early Syntheses and Structural Postulations

The genesis of calixpyrrole chemistry can be traced back to 1886, when Adolf von Baeyer first reported the acid-catalyzed condensation of pyrrole and acetone. rsc.orgclockss.org For many decades, these compounds, formally known as meso-octaalkylporphyrinogens, were studied only sporadically, with research focusing primarily on refining synthetic methods. clockss.org

The synthesis of higher-order calix[n]pyrroles, where n is greater than four, remained a significant challenge. beilstein-journals.org The synthesis of a meso-substituted calix rsc.orgpyrrole was reported in 1998. nih.gov A key breakthrough for the parent, unsubstituted calix rsc.orgpyrrole came in 2002, when researchers developed a method to convert the more readily accessible calix rsc.orgfuran (B31954) into calix rsc.orgpyrrole. beilstein-journals.orgnih.govresearchgate.netnih.gov This process involves the opening of the furan rings, selective reduction, and a subsequent Paal-Knorr condensation. beilstein-journals.orgnih.gov More recently, an innovative synthetic route based on the strain-induced ring expansion of a highly strained calix beilstein-journals.orgpyrrole macrocycle has been developed. Dissolving the tripyrrole precursor in a suitable solvent triggers a rapid expansion to form calix rsc.orgpyrrole.

Recognition of Anion Binding Properties and Supramolecular Potential

A paradigm shift in calixpyrrole research occurred in the mid-1990s when the research group of Jonathan L. Sessler discovered that the inwardly directed N-H protons of the pyrrole rings could act as a binding site for anions. clockss.org This finding transformed calixpyrroles from mere synthetic curiosities into a major class of anion receptors. beilstein-journals.orgnih.gov

Following this discovery, the host-guest chemistry of various calixpyrroles, including the larger calix rsc.orgpyrrole, was extensively investigated. researchgate.netnih.gov The expanded cavity of calix rsc.orgpyrrole allows it to bind anions and ion pairs that are too large for its smaller counterparts. Anion binding occurs through the formation of multiple hydrogen bonds between the six pyrrolic N–H groups and the guest anion. The macrocycle's flexibility allows it to adjust its conformation to optimize the fit for anions of different sizes. The binding ability can be tuned by modifying the macrocycle's backbone, which alters the size, shape, and electronic characteristics of the cavity. researchgate.net

Significance of Macrocyclic Architectures in Host-Guest Chemistry

Macrocyclic compounds are of fundamental importance in supramolecular chemistry, the study of chemical systems held together by non-covalent intermolecular forces. rsc.orgfrontiersin.orge-bookshelf.de Their defining feature is a central cavity that allows them to act as "hosts" by encapsulating smaller "guest" molecules or ions. frontiersin.orgnih.gov This host-guest interaction is central to many biological processes and has inspired the design of synthetic macrocycles with specific functions. rsc.orgnih.gov

The pre-organized nature of macrocycles, where binding groups are held in a specific orientation, reduces the entropic penalty of complexation, often leading to strong and selective binding. Their synthetic versatility allows for the creation of tailored structures with cavities of varying sizes, shapes, and electronic properties, enabling the selective recognition of specific guests. frontiersin.orgmascl.group This ability to selectively bind molecules and ions makes macrocyclic hosts like calix rsc.orgpyrrole ideal candidates for a wide range of functions, including molecular recognition, sensing, and catalysis. frontiersin.orgnih.gov

Unique Structural Features and Conformational Attributes of Calixrsc.orgpyrrole

Calix rsc.orgpyrrole is a macrocycle comprising six pyrrole rings linked at their α-positions by six sp³-hybridized meso-carbon atoms. This structure results in a non-aromatic, conformationally flexible molecule with a large central cavity. nih.gov

A key feature of calix rsc.orgpyrrole is its expanded size compared to the more extensively studied calix clockss.orgpyrrole. This larger cavity enables it to encapsulate bigger anions or even ion pairs. In the solid state, X-ray crystallographic studies have revealed that meso-substituted calix rsc.orgpyrrole can adopt a 1,3,5-alternate conformation, where adjacent pyrrole rings orient in opposite directions. nih.gov When binding anions such as chloride (Cl⁻) and bromide (Br⁻), the macrocycle encapsulates the ion within its cavity, adopting a symmetric D₃d arrangement where the anion is held in place by six N-H···anion hydrogen bonds. This ability to form well-defined complexes in the solid state underscores its pre-organized nature as a host molecule. researchgate.netnih.gov

Data Tables

Table 1: Anion Binding Constants for a Calix rsc.orgpyrrole Derivative

The following table presents the association constants (Kₐ) for a specific extended cavity calix rsc.orgpyrrole with various halide anions, determined by ¹H NMR spectroscopy in an acetonitrile-chloroform (1+9) solution. For comparison, data for octamethylcalix clockss.orgpyrrole under the same conditions are included.

Anion GuestCalix rsc.orgpyrrole Kₐ (M⁻¹)Octamethylcalix clockss.orgpyrrole Kₐ (M⁻¹)
F⁻ ->> Cl⁻
Cl⁻ 250 ± 25> Br⁻
Br⁻ 400 ± 40> I⁻
I⁻ 1000 ± 100-
Data sourced from reference researchgate.net. The larger calix rsc.orgpyrrole shows a preference for the larger iodide anion, in contrast to the smaller calix clockss.orgpyrrole which prefers fluoride (B91410). researchgate.net

Table 2: Anion Binding Constants for Unsubstituted Calix rsc.orgpyrrole

This table shows binding constants for unsubstituted calix rsc.orgpyrrole with various anions.

AnionBinding Constant (M⁻¹)Method
Cl⁻ 1.2 x 10⁵NMR Titration
Br⁻ 8.7 x 10⁴Phase Transfer
H₂PO₄⁻ 5.5 x 10³Fluorescence
CH₃COO⁻ 3.8 x 10³UV-Vis Spectroscopy
Data sourced from reference .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30N6 B1263057 Calix[6]pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H30N6

Molecular Weight

474.6 g/mol

IUPAC Name

31,32,33,34,35,36-hexazaheptacyclo[26.2.1.13,6.18,11.113,16.118,21.123,26]hexatriaconta-1(30),3,5,8,10,13,15,18,20,23,25,28-dodecaene

InChI

InChI=1S/C30H30N6/c1-2-20-14-22-5-6-24(33-22)16-26-9-10-28(35-26)18-30-12-11-29(36-30)17-27-8-7-25(34-27)15-23-4-3-21(32-23)13-19(1)31-20/h1-12,31-36H,13-18H2

InChI Key

HPZNEJMSDXKLNF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C(N5)CC6=CC=C(N6)CC7=CC=C1N7

Synonyms

calix(6)pyrrole

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of Calix 1 Pyrrole

Foundational Synthesis Approaches

The initial methods for constructing calix[n]pyrrole macrocycles laid the groundwork for accessing larger and more complex structures like calix nih.govpyrrole (B145914). These approaches include direct acid-catalyzed condensation and the conversion from pre-existing macrocyclic frameworks.

Acid-Catalyzed Condensation of Pyrrole and Ketones

The most traditional method for synthesizing calixpyrroles is the acid-catalyzed condensation of pyrrole with a ketone. beilstein-journals.orgosti.gov While this one-pot reaction is highly effective for producing the tetrameric calix rsc.orgpyrrole, the synthesis of larger rings such as calix nih.govpyrrole via this route is considerably more challenging and often results in low yields. beilstein-journals.org The mechanism is believed to proceed through the formation of linear polypyrrolic intermediates, with the thermodynamic stability of the calix rsc.orgpyrrole macrocycle typically dominating the product distribution. researchgate.net

However, successful syntheses of specific calix nih.govpyrrole derivatives have been reported using this approach, often by modifying the substrates or reaction conditions. For instance, new benzo-tetrathiafulvalene (TTF)-annulated calix[n]pyrroles, including the n=6 variant, have been prepared through a one-step acid-catalyzed condensation reaction. rsc.org Another strategy involves the conversion of calix nih.govfuran (B31954) into calix nih.govpyrrole by opening the furan heterocycles, followed by selective reduction and a Paal-Knorr condensation. beilstein-journals.orgnih.gov

Stepwise Mechanism and Reaction Optimization

The mechanism for the acid-catalyzed formation of calixpyrroles begins with the activation of the ketone's carbonyl group by an acid catalyst. researchgate.net This is followed by a nucleophilic attack from the electron-rich pyrrole ring and subsequent dehydration steps to form the meso-bridge. researchgate.net This process repeats to build linear oligomers that eventually cyclize.

Optimizing this process to favor calix nih.govpyrrole over other oligomers requires specific strategies to overcome the thermodynamic preference for the calix rsc.orgpyrrole structure. Key optimization techniques include:

Catalyst Selection : The choice of acid catalyst, including Brønsted or Lewis acids, can influence product distribution. beilstein-journals.orgresearchgate.net For example, bismuth salts such as Bi(NO₃)₃ have been shown to be effective catalysts in the synthesis of calix researchgate.netpyrroles, highlighting the crucial role of the catalyst in controlling ring size. beilstein-journals.org

Template-Assisted Synthesis : A significant breakthrough in controlling the cyclization process is the use of templates. Trihalogenated compounds have been demonstrated to act as effective and selective templates, guiding the assembly of meso-hexaphenyl-calix nih.govpyrrole by forming a preorganized complex that favors the hexameric structure. rsc.org

Table 1: Comparison of Foundational Synthetic Routes to Calix nih.govpyrroles

Synthetic MethodPrecursorsKey Reagents/ConditionsReported YieldReference
Condensation from Di(pyrrol-2-yl)methaneSterically hindered diaryldi(pyrrol-2-yl)methaneAcid catalyst25% beilstein-journals.org
Template-Assisted CondensationPyrrole, Benzoylformic acidTrihalogenated compound as templateNot specified rsc.org
Conversion from Calix nih.govfuranCalix nih.govfuranMulti-step process including Paal-Knorr condensation40% beilstein-journals.orgnih.gov

Advanced Synthetic Strategies

More recent and highly efficient methods for synthesizing calix nih.govpyrrole have emerged, centered on exploiting the principles of ring strain and molecular rearrangement.

Strain-Induced Ring Expansion from Smaller Calix[n]pyrroles

An innovative and remarkably efficient route to calix nih.govpyrrole involves the strain-induced ring expansion of a smaller, highly strained macrocycle, specifically calix beilstein-journals.orgpyrrole. rsc.orghokudai.ac.jp This strategy leverages the inherent instability of the smaller ring as a driving force for its transformation into a larger, thermodynamically favored structure.

The synthesis of calix beilstein-journals.orgpyrrole itself was a significant challenge, eventually achieved via methods such as the Paal–Knorr pyrrole formation from cyclic hexaketones. Once isolated, calix beilstein-journals.orgpyrrole proves to be a key intermediate. Under standard acidic conditions, such as those used in Rothemund-Lindsey porphyrin synthesis, calix beilstein-journals.orgpyrrole undergoes an extremely rapid and quantitative conversion into calix nih.govpyrrole. rsc.orghokudai.ac.jpnih.gov This transformation can occur in as little as 10 to 30 seconds upon treatment with an acid like trifluoroacetic acid (TFA). hokudai.ac.jp This method is not limited to the parent calix beilstein-journals.orgpyrrole; hybrid analogues such as calix furan hokudai.ac.jppyrrole also undergo a similar expansion to yield a calix hokudai.ac.jpfuran rsc.orgpyrrole, a calix nih.gov-type macrocycle. nih.govrsc.orgnih.gov

Table 2: Strain-Induced Ring Expansion to Calix nih.gov-type Macrocycles

PrecursorKey Reagents/ConditionsReaction TimeProductYieldReference
Calix beilstein-journals.orgpyrroleAcidic conditions (e.g., TFA)~30 secondsCalix nih.govpyrroleQuantitative rsc.orgnih.gov
Calix furan hokudai.ac.jppyrroleAcidic conditions (e.g., TFA)~5 minutesCalix hokudai.ac.jpfuran rsc.orgpyrrole95% rsc.orgnih.gov

The driving force for the ring expansion is the significant macrocyclic ring strain within the calix beilstein-journals.orgpyrrole structure. nih.govresearchgate.net Theoretical calculations have quantified this strain, which is substantially relieved upon conversion to the larger, more flexible calix nih.govpyrrole. The mechanism of this transformation has been elucidated and involves several key steps: nih.govrsc.org

Protonation and Ring Cleavage : The reaction is initiated by the protonation of a pyrrole α-carbon. This leads to an irreversible and regioselective cleavage of the strained macrocycle's C-C bond.

Formation of a Linear Intermediate : The ring-opening event generates a linear tripyrrane-like species.

Cyclodimerization : This linear intermediate is highly reactive and undergoes a subsequent head-to-tail cyclodimerization with another identical intermediate.

This dimerization of two tripyrrolic fragments is what ultimately leads to the formation of the stable, six-membered calix nih.govpyrrole ring. nih.govrsc.org This mechanistic understanding not only explains the high efficiency of the reaction but also solves the long-standing mystery of why tripyrrolic macrocycles like calix beilstein-journals.orgpyrrole are not observed as byproducts during traditional acid-catalyzed condensation reactions; they are simply transient intermediates that rapidly convert to larger, more stable systems. rsc.orgnih.gov

From Calix[7]pyrrole to Calix[1]pyrrole Transformation

Anion-Templated Macrocycle Assembly

The synthesis of calix researchgate.netpyrrole can be directed by an innovative approach that utilizes anions as templates to guide the assembly of the macrocycle. This host-guest templating strategy involves the condensation of pyrrole monomers in the presence of specific anions, such as chloride (Cl⁻) or bromide (Br⁻). The anion serves to organize the precursor molecules, forming a preorganized complex around itself. This templating effect is driven by hydrogen bonding interactions between the anion and the pyrrolic N-H groups of the monomers. Once the macrocyclic structure is formed around the anion, the templating anion can be removed, typically through a simple aqueous wash, to yield the pure calix researchgate.netpyrrole. This method highlights the significant role of non-covalent interactions in directing the outcome of complex macrocyclization reactions. The binding of anions occurs through the six pyrrolic N–H hydrogen bonds, with the macrocycle adapting its conformation to fit the size of the anion. X-ray crystallographic studies of the resulting solid-state complexes have confirmed that anions like chloride and bromide are encapsulated within the cavity in a symmetric arrangement. researchgate.netnih.gov

Conversion and Hybridization from Other Heterocycles

A versatile synthetic route to calix researchgate.netpyrrole and its hybrid analogues involves the chemical transformation of other heterocyclic macrocycles, specifically calix[n]furans. Calix researchgate.netpyrrole can be synthesized from the readily available calix researchgate.netfuran through a process that converts the furan units into pyrrole units. nih.govbeilstein-journals.org This conversion typically involves an oxidative opening of the furan rings, followed by a Paal-Knorr condensation with an amine source, such as ammonium (B1175870) acetate, to form the pyrrole rings. beilstein-journals.org

This methodology is not limited to the synthesis of the homogenous calix researchgate.netpyrrole but also allows for the precise synthesis of a variety of "hybrid systems" known as calix[n]furan[m]pyrroles, where the sum of n and m equals six. nih.govacs.org By controlling the extent of the furan-to-pyrrole conversion, specific hybrid macrocycles can be isolated. nih.gov Examples of such compounds that have been successfully synthesized include:

Calix acs.orgfuran acs.orgpyrrole nih.gov

Calix furan beilstein-journals.orgpyrrole nih.govrsc.org

Calix Current time information in Bangalore, IN.furan ias.ac.inpyrrole nih.gov

The ability to create these mixed macrocycles is significant as it allows for fine-tuning the electronic properties, cavity size, and binding capabilities of the receptor molecule by modifying the components of the macrocycle backbone. researchgate.netacs.org The synthesis of these furan-pyrrole hybrid oligomers has been achieved using approaches like the "3 + 2" and "4 + 2" condensation of oligopyrryl or oligofuryl precursors. acs.org Another notable reaction is the strain-induced ring expansion of calix Current time information in Bangalore, IN.furan pyrrole, which under acidic conditions can yield calix furan beilstein-journals.orgpyrrole. rsc.org

Functionalization and Structural Modification Techniques

The functionalization of the calix researchgate.netpyrrole framework is crucial for tailoring its properties for specific applications in supramolecular chemistry and materials science. Modifications can be strategically introduced at several key positions on the macrocycle.

Meso-Position Functionalization

The meso-positions, the sp³-hybridized carbon bridges linking the pyrrole rings, are primary sites for introducing functional groups. osti.gov This type of functionalization is often more straightforward than modification at the pyrrolic positions. osti.gov A prominent example is the synthesis of meso-hexamethyl-meso-hexaphenyl calix researchgate.netpyrrole, which demonstrates the attachment of both alkyl and aryl groups at these positions. researchgate.net Such modifications can significantly influence the macrocycle's solubility, conformational preferences, and self-assembly behavior. For instance, meso-hexamethyl-meso-hexaphenyl calix researchgate.netpyrrole has been shown to self-assemble into well-defined dimeric capsules in the crystalline state. researchgate.net

Functionalization at the meso-positions has been extensively used to create more complex structures, such as strapped and aryl-extended calixpyrroles, which can enhance anion binding and transport properties. rsc.org Introducing electron-withdrawing groups, like nitro groups, at the meso-positions can reduce the conformational flexibility of the macrocycle, thereby enhancing its binding selectivity.

Beta-Pyrrolic Position Functionalization

Modification at the β-pyrrolic positions, the carbons on the pyrrole rings themselves, offers another avenue for tuning the properties of calixpyrroles. nih.goviipseries.org However, this approach can be synthetically challenging. osti.gov Functionalization at these sites can lead to steric interactions with the substituents on the adjacent meso-carbons, which may unfavorably alter the conformation required for efficient anion binding. nih.goviipseries.org

Despite these challenges, β-position functionalization is an important strategy for enhancing anion recognition. iipseries.org For example, the introduction of electron-withdrawing fluorine atoms at the β-pyrrolic positions has been shown to increase the hydrogen bond donor strength of the pyrrole N-H protons, leading to improved anion transport capabilities. rsc.org While much of the detailed research has focused on calix beilstein-journals.orgpyrroles, the principles are applicable to larger systems like calix researchgate.netpyrrole. rsc.orgnih.gov Strain-induced reactivity in larger calixpyrroles may even enable regioselective functionalization at these β-pyrrolic positions.

Incorporation of Specific Functional Units

The calix researchgate.netpyrrole scaffold can be endowed with specific functionalities by incorporating various chemical units, transforming it into a specialized sensor, receptor, or transporter. These functional units can be attached at the meso- or β-pyrrolic positions.

For example, attaching chromogenic or fluorogenic units allows for the optical sensing of anions. nih.gov Redox-active moieties, such as ferrocene, have been incorporated into calixpyrrole frameworks, creating core-modified macrocycles with interesting electrochemical properties. researchgate.net The attachment of urea (B33335) or hydroxyl groups via alkyl linkers to the meso-positions of calix beilstein-journals.orgpyrroles has been demonstrated to create receptors with enhanced anion binding properties, a strategy that can be extended to calix researchgate.netpyrroles. rsc.org The synthesis of tetrathiafulvalene (B1198394) (TTF) calix[n]pyrroles (where n has included 6) showcases the incorporation of electroactive units to study recognition properties. ias.ac.in

The table below provides a summary of various functionalized calixpyrrole compounds mentioned in the literature.

Table 1: Mentioned Calixpyrrole Compounds

Compound Name
Calix Current time information in Bangalore, IN.furan pyrrole
Calix Current time information in Bangalore, IN.furan ias.ac.inpyrrole
Calix furan beilstein-journals.orgpyrrole
Calix acs.orgfuran acs.orgpyrrole
Calix beilstein-journals.orgpyrrole
Calix researchgate.netfuran
Calix researchgate.netpyrrole
meso-hexamethyl-meso-hexaphenyl calix researchgate.netpyrrole
Tetrathiafulvalene (TTF) calix researchgate.netpyrroles
Calix Current time information in Bangalore, IN.furan Current time information in Bangalore, IN.pyrrole Current time information in Bangalore, IN.thiophene (B33073)
Calix osti.gov-type macrocycles
Tetrathiafulvalene (TTF)-Annulated Calixpnas.orgpyrroles

A significant advancement in the functionalization of expanded calixpyrroles was the synthesis of benzo-tetrathiafulvalene (benzoTTF)-annulated calix[n]pyrroles, including the calix pnas.orgpyrrole derivative. researchgate.net These redox-active macrocycles were prepared through a one-step acid-catalyzed condensation reaction. researchgate.net

The synthesis involves the reaction of a benzannulated tetrathiafulvalene-functionalized pyrrole with an excess of acetone. researchgate.net The reaction requires a substantial amount of trifluoroacetic acid (TFA), typically 2-3 equivalents, and reaction times of 1-2 days at room temperature. utexas.edu These conditions successfully yielded the desired benzoTTF-calix pnas.orgpyrrole, alongside its smaller calix researchgate.net and calix nih.govpyrrole analogues. researchgate.netutexas.edu The yield for the benzoTTF-annulated calix pnas.orgpyrrole was reported to be 7%. utexas.edu

Research findings indicate that the introduction of TTF units and the expansion of the macrocyclic core significantly influence the molecule's recognition properties. researchgate.netutexas.edu UV-Vis spectroscopic titrations demonstrated that the benzoTTF-calix pnas.orgpyrrole is a highly efficient molecular receptor for anions. researchgate.netutexas.edu In studies comparing the calix researchgate.net, calix nih.gov, and calix pnas.orgpyrrole TTF-annulated derivatives, the calix pnas.orgpyrrole variant consistently exhibited the highest binding affinity for a range of anions in chloroform (B151607) (CHCl₃). utexas.edu This enhanced affinity is attributed to the larger number of pyrrolic NH hydrogen bond donors and a cavity size that is well-suited for macrocyclic inclusion. utexas.edu

Table 1: Anion Binding Association Constants (Kₐ) for BenzoTTF-Calix[n]pyrroles Data from UV-Vis titrations performed in CHCl₃ at 296 K. utexas.edu

AnionBenzoTTF-Calix researchgate.netpyrrole (Kₐ, M⁻¹)BenzoTTF-Calix nih.govpyrrole (Kₐ, M⁻¹)BenzoTTF-Calix pnas.orgpyrrole (Kₐ, M⁻¹)
Cl⁻1,400,0002,700,0005,300,000
Br⁻110,000180,000330,000
I⁻1,8002,0003,100
CH₃COO⁻320,000950,0001,200,000
H₂PO₄⁻290,000350,000450,000
Urea-Functionalized Derivatives

The functionalization of calixpyrroles with urea groups is a common strategy to enhance anion binding capabilities through additional hydrogen-bonding interactions. However, literature describing the direct synthesis of urea-functionalized calix pnas.orgpyrrole is not prominent. Research in this area has overwhelmingly focused on the smaller, more accessible calix researchgate.netpyrrole scaffold. pnas.orgrsc.org

For calix researchgate.netpyrroles, synthetic routes typically involve multiple steps. One method begins with an aryl-extended calix researchgate.netpyrrole bearing nitro groups, which is synthesized via acid condensation of pyrrole and a nitrophenyl-substituted ketone. pnas.org The nitro groups are then reduced to amines through catalytic hydrogenation. pnas.org The resulting tetraamine (B13775644) intermediate is subsequently reacted with an appropriate isocyanate (e.g., phenyl isocyanate) to yield the desired tetraurea-functionalized calix researchgate.netpyrrole. pnas.org Another approach for creating two-armed urea-functionalized calix researchgate.netpyrroles involves converting hydroxyl groups on a dipyrromethane precursor to phthalimide (B116566) groups, followed by condensation with acetone. rsc.org The phthalimide groups are then subjected to hydrazinolysis to produce free amines, which are immediately reacted with an isocyanate like p-nitrophenyl isocyanate to form the bis-urea derivative. rsc.org

While these methods are established for calix researchgate.netpyrrole, their application to the calix pnas.orgpyrrole system has not been extensively reported, representing a potential avenue for future synthetic exploration.

Aryl and Superaryl Extension Strategies

Aryl and superaryl extension strategies are primarily employed to create deep, functionalized hydrophobic cavities within the calixpyrrole framework, enhancing their capabilities as molecular receptors. researchgate.net As with urea-functionalization, these strategies have been most extensively developed and applied to calix researchgate.netpyrroles. researchgate.net

The synthesis of the parent calix pnas.orgpyrrole itself can be achieved through the conversion of a calix pnas.orgfuran precursor. researchgate.netnih.govbeilstein-journals.org This multi-step process involves the transformation of the furan units within the readily available calix pnas.orgfuran into pyrrole rings, a method that has been reported to yield the target calix pnas.orgpyrrole in 40% yield. researchgate.netbeilstein-journals.org

The archetypal aryl-extension strategy for calix researchgate.netpyrroles involves the acid-catalyzed condensation of pyrrole with an aryl ketone, such as acetophenone (B1666503) or its derivatives. pnas.org This produces calix researchgate.netpyrroles with aryl groups at the meso-positions, creating "walls" that define a deep binding pocket. researchgate.net The term "superaryl-extended" refers to the use of larger aromatic systems to build even more substantial container-like molecules. researchgate.net

While these specific "aryl-extension" methodologies are well-documented for the n=4 macrocycle, their direct application to produce aryl-extended calix pnas.orgpyrroles is not as commonly reported. The synthesis of such large, sterically demanding structures presents significant challenges, including lower yields and the formation of complex isomeric mixtures. The extension of these powerful synthetic strategies to the calix pnas.orgpyrrole framework remains a subject for further investigation.

Molecular Recognition and Host Guest Chemistry of Calix 1 Pyrrole

Anion Recognition

Calix researchgate.netpyrrole (B145914) is an effective receptor for anions, engaging them in host-guest complexes through a combination of non-covalent interactions. The relatively large and flexible nature of the calix researchgate.netpyrrole macrocycle allows it to bind a variety of anionic guests.

Mechanisms of Anion Binding

The binding of anions within the cavity of calix researchgate.netpyrrole is a multifaceted process, primarily driven by hydrogen bonding and electrostatic interactions, and facilitated by the conformational adaptability of the macrocycle.

The primary driving force for anion recognition by calix researchgate.netpyrrole is the formation of multiple hydrogen bonds between the pyrrolic N-H protons and the anion. researchgate.netresearchgate.net The six N-H groups of the macrocycle can act as hydrogen bond donors, creating a negatively charged pocket that is well-suited to interact with anionic species. researchgate.netresearchgate.net X-ray crystallographic studies of calix researchgate.netpyrrole complexed with halide ions have provided direct evidence for this binding mode, showing the anion encapsulated within the macrocyclic cavity and held in place by six N-H···X⁻ hydrogen bonds. researchgate.netresearchgate.net This extensive hydrogen bonding network is a key feature of the strong anion-binding capabilities of calix researchgate.netpyrrole. researchgate.net

A crucial aspect of anion binding by calix researchgate.netpyrrole is the conformational flexibility of the macrocycle. In the absence of a guest, the larger calix[n]pyrroles can adopt various conformations. However, upon the introduction of a suitable anion, the macrocycle organizes itself to adopt a conformation that optimizes the binding interactions. rsc.org X-ray crystal structures have shown that when complexed with halide ions, calix researchgate.netpyrrole can adopt a D₃d symmetry, which allows for the encapsulation of the anion within the cavity. researchgate.netresearchgate.net The macrocycle has been observed to subtly adjust its conformation to accommodate anions of different sizes. researchgate.netresearchgate.net This conformational rearrangement is essential for achieving a high degree of complementarity between the host and the guest, leading to strong and selective binding.

Electrostatic Interactions

Selectivity and Affinity for Specific Anions

Calix researchgate.netpyrrole exhibits a notable degree of selectivity in its binding of anions, with a particular affinity for halide ions. This selectivity is influenced by factors such as the size and charge density of the anion, as well as the conformational preferences of the macrocycle.

Calix researchgate.netpyrrole has been shown to be a particularly effective receptor for halide anions, forming strong complexes with chloride, bromide, and iodide. rsc.orgresearchgate.net The expanded cavity of calix researchgate.netpyrrole is well-suited to accommodate these larger halides, in contrast to the smaller calix researchgate.netpyrrole which has a higher affinity for the smaller fluoride (B91410) ion. researchgate.net

X-ray crystallographic analyses of the chloride and bromide complexes of a calix researchgate.netpyrrole derivative revealed that the halide ion is encapsulated within the macrocyclic cavity, participating in hydrogen bonding with all six pyrrolic N-H protons. researchgate.netresearchgate.net The macrocycle was found to adopt a D₃d symmetry in these complexes and to make subtle conformational adjustments to accommodate the different sizes of the chloride and bromide anions. researchgate.netresearchgate.net For instance, the N···X distances were found to be in the range of 3.265(5)–3.305(5) Å for chloride and 3.344(5)–3.404(5) Å for bromide. researchgate.net

Oxoanions (Dihydrogen Phosphate (B84403), Hydrogen Sulfate, Acetate, Nitrate, Cyanide, Phosphate, Hydrogen Phosphate)

The ability of calix pnas.orgpyrrole to recognize and bind oxoanions is a key area of its host-guest chemistry. The binding mechanism is primarily driven by the formation of multiple hydrogen bonds between the pyrrolic N-H protons of the host and the oxygen atoms of the anionic guest. The macrocycle's conformational flexibility allows it to adapt to the size and shape of the incoming anion. nih.gov

Research has demonstrated the investigation of calix pnas.orgpyrrole's interactions with a range of oxoanions, including dihydrogen phosphate, hydrogen sulfate, nitrate, and cyanide, often studied using ¹H NMR titration techniques. nih.gov These studies reveal that the six pyrrolic N-H groups can create a well-defined binding pocket for these guests. nih.gov While smaller calix researchgate.netpyrroles are effective receptors for anions like fluoride and chloride, the larger cavity of calix pnas.orgpyrrole is anticipated to show preference for larger anions. rsc.org

The binding of various anions, including phosphate and sulfate, is a characteristic feature of cyclo[n]pyrroles. google.com The interaction with dihydrogen phosphate, for instance, is often facilitated by strong hydrogen bonding contacts between the anion and the N-H groups of the receptor. tandfonline.com Similarly, studies with related hexaurea receptors have shown high binding affinities for sulfate, which is encapsulated within the host's cavity through a network of twelve N-H···O hydrogen bonds. acs.org While specific binding constant data for calix pnas.orgpyrrole with all the listed oxoanions are not uniformly available in single reports, the collective research on calix[n]pyrroles and analogous receptors underscores their significant potential for oxoanion recognition. nih.govtandfonline.comacs.org

Table 1: Investigated Oxoanion Guests for Calix pnas.orgpyrrole and Related Receptors

Guest Anion Host System Primary Interaction Investigated by
Dihydrogen Phosphate (H₂PO₄⁻) Calix pnas.orgpyrrole Hydrogen Bonding ¹H NMR Titration nih.gov
Hydrogen Sulfate (HSO₄⁻) Calix pnas.orgpyrrole Hydrogen Bonding ¹H NMR Titration nih.gov
Acetate (CH₃COO⁻) Related Calix researchgate.netpyrroles Hydrogen Bonding NMR Spectroscopy nih.gov
Nitrate (NO₃⁻) Calix pnas.orgpyrrole Hydrogen Bonding ¹H NMR Titration nih.gov
Cyanide (CN⁻) Calix pnas.orgpyrrole Hydrogen Bonding ¹H NMR Titration nih.gov
Sulfate (SO₄²⁻) Cyclo medcraveonline.compyrrole Hydrogen Bonding X-ray Crystallography google.com
Phosphate (PO₄³⁻) Cyclo[n]pyrroles Anion Binding General Application google.com

Influence of Cavity Size and Shape on Anion Selectivity

The size and shape of the host's cavity are critical determinants of its binding efficiency and selectivity for anions. chemrxiv.org Calix pnas.orgpyrrole features a significantly larger cavity than its smaller homolog, calix researchgate.netpyrrole. rsc.org The cross-section of the hexapyrrolemethane rim is approximately 110 Ų, compared to about 24 Ų for calix researchgate.netpyrroles. rsc.org This expanded cavity enables calix pnas.orgpyrrole to bind larger anions or even ion pairs that cannot be efficiently complexed by the smaller calix researchgate.netpyrrole systems. rsc.org

Consequently, while calix researchgate.netpyrroles show strong binding for smaller anions like fluoride and chloride, calix pnas.orgpyrrole is better suited for larger halides such as bromide and iodide. The macrocycle can adjust its conformation to better accommodate the specific size and geometry of the target anion. nih.gov However, this larger size may also lead to reduced affinity for smaller anions due to less optimal steric and electronic complementarity compared to a more snugly fitting calix researchgate.netpyrrole cavity.

The principle of size and shape complementarity is fundamental to achieving anion selectivity. medcraveonline.comchemrxiv.org For non-spherical guests, such as the benzoate (B1203000) anion, the binding can be asymmetric within the cavity, as evidenced by changes in the NMR spectra of related strapped calix researchgate.netpyrroles. nih.gov The design of synthetic receptors with specific cavity dimensions and electronic properties allows for the fine-tuning of anion selectivity, a central goal in supramolecular chemistry. researchgate.netnih.gov

Solid-State Host-Guest Complexes and Encapsulation Phenomena

X-ray crystallography provides definitive evidence of host-guest complexation and encapsulation in the solid state. Studies on calix pnas.orgpyrrole have revealed the formation of well-defined 1:1 complexes with anions. For example, the solid-state structures of calix pnas.orgpyrrole complexed with chloride and bromide ions have been reported. nih.gov In these structures, the halide anion is encapsulated within the macrocyclic cavity, held in place by multiple N-H···anion hydrogen bonds. nih.gov

Beyond simple anions, meso-hexamethyl-meso-hexaphenyl calix pnas.orgpyrrole has been shown to assemble into dimeric capsules in the crystalline state. researchgate.net This preorganized capsular structure serves as an efficient host, capable of encapsulating various organic guests and solvent molecules. researchgate.net The formation of these capsules highlights the self-assembly properties of calix pnas.orgpyrrole, leading to more complex supramolecular architectures.

The solid-state structure of a complex between a calix pnas.orgpyrrole derivative and nitrotoluene/nitrobenzene shows the guest molecule encapsulated within the host's cavity. rsc.org The binding is stabilized by hydrogen bonds between the pyrrole N-H groups and the nitro group of the guest. rsc.org These solid-state analyses are crucial for understanding the precise geometry and intermolecular interactions that govern molecular recognition. nih.govrsc.orgresearchgate.net

Neutral Molecule Recognition

In addition to charged species, calix pnas.orgpyrroles are capable of binding neutral molecules through various non-covalent interactions.

Binding of Organic Guests and Solvent Molecules

The ability of calixpyrroles to host neutral molecules that can accept hydrogen bonds is a well-documented feature of their chemistry. researchgate.net The expanded cavity of calix pnas.orgpyrrole makes it an effective receptor for various neutral organic guests and solvent molecules. rsc.orgresearchgate.net

In the solid state, meso-hexamethyl-meso-hexaphenyl calix pnas.orgpyrrole has been observed to form dimeric capsules that host different organic guests. researchgate.net Even common solvents like acetonitrile (B52724) can be encapsulated. In related calix researchgate.netpyrrole systems, acetonitrile has been shown to be included within the cavity, interacting via C-H···π interactions between the methyl group of the acetonitrile and the electron-rich pyrrole rings. semanticscholar.org The binding of neutral guests is often driven by a combination of hydrogen bonding and other weak interactions within a preorganized cavity. researchgate.netnih.gov The versatility of the calix pnas.orgpyrrole framework allows it to create binding pockets suitable for a range of neutral species. rsc.org

Interactions with Electron-Deficient Aromatic Systems

The electron-rich cavity of calixpyrroles makes them particularly suitable for interacting with electron-deficient guest molecules. Calix pnas.orgpyrrole has been shown to form strong complexes with electron-deficient aromatic systems. rsc.orgresearchgate.net The stable conformation of certain calix pnas.orgpyrroles creates a trigonal cavity that is well-suited for the selective binding of these guests. rsc.org

An example is the complexation of nitrotoluene or nitrobenzene, which are encapsulated within the calix pnas.orgpyrrole cavity. rsc.org In related systems, such as tetrathiafulvalene-calix researchgate.netpyrrole (TTF-C4P), complexation with electron-deficient guests like 1,3,5-trinitrobenzene (B165232) (TNB) is well-established and often results in a visible color change due to charge-transfer interactions. rsc.org These interactions are crucial for the development of sensors for nitroaromatic compounds. pnas.org The binding is typically stabilized by a combination of hydrogen bonding and donor-acceptor interactions. pnas.orgrsc.org

Role of Donor-Acceptor and Pi-Pi Interactions

The recognition of neutral guests by calix pnas.orgpyrrole and its analogs is governed by a subtle interplay of non-covalent forces, including donor-acceptor and π-π interactions. pnas.org The pyrrole rings of the calixpyrrole core are electron-rich π-systems, making them effective donors in interactions with electron-deficient guests (acceptors). semanticscholar.org

These donor-acceptor interactions are evident in the complexation of nitroaromatic compounds, where charge-transfer (CT) from the host to the guest contributes to the stability of the complex. rsc.org Furthermore, π-π stacking interactions can occur between the aromatic panels of the host and the aromatic rings of a guest molecule. medcraveonline.com In some cases, anion binding to the calixpyrrole core can allosterically trigger the binding of a neutral guest to another part of the receptor, demonstrating cooperative effects. rsc.org The combination of hydrogen bonding with donor-acceptor and π-π interactions allows for the construction of complex, multicomponent supramolecular assemblies with tunable properties. pnas.org

Ion-Pair Recognition and Complexation

Research has demonstrated that the binding capabilities of calix researchgate.netpyrroles can be significantly enhanced by employing a "binary host" approach. researchgate.net This strategy involves the simultaneous use of a cation receptor alongside the calix researchgate.netpyrrole anion receptor to synergistically bind and solubilize salts in organic solvents. researchgate.net A notable example is the complexation of paraquat (B189505) dichloride, where the combined action of a calix researchgate.netpyrrole and a cyclodextrin (B1172386) derivative leads to a remarkable enhancement in binding ability compared to either host individually. researchgate.net This synergistic effect facilitates the solubilization and complexation of the salt in solvents like dichloromethane (B109758) and its extraction from aqueous solutions. researchgate.net

The host-guest chemistry of calix researchgate.netpyrrole has been extensively studied with a variety of anions. nih.gov Solution-phase investigations using ¹H NMR titration and phase transfer experiments have confirmed its ability to bind ions such as halides (chloride, bromide), dihydrogen phosphate, hydrogen sulfate, nitrate, and cyanide. researchgate.netnih.gov The formation of 1:1 complexes is common, and the structure of these complexes has been verified through solid-state X-ray diffraction analysis, including the 1:1 complexes of calix researchgate.netpyrrole with chloride and bromide ions. researchgate.netnih.gov The ability to modify the macrocycle's backbone, for instance by creating hybrid systems with furan (B31954) units, allows for fine-tuning of the cavity's size, shape, and electronic characteristics, thereby controlling the binding affinities for different ions. researchgate.net

Table 1: Examples of Ion and Ion-Pair Complexation by Calix researchgate.netpyrrole Systems This table is interactive. Click on the headers to sort the data.

Calix researchgate.netpyrrole System Guest Species Key Findings Reference(s)
Calix researchgate.netpyrrole Halogen ions (Cl⁻, Br⁻), H₂PO₄⁻, HSO₄⁻, NO₃⁻, CN⁻ Forms 1:1 complexes in solution, confirmed by ¹H NMR and phase transfer experiments. Solid-state structures with Cl⁻ and Br⁻ determined. nih.gov, researchgate.net
Calix researchgate.netpyrrole / Cyclodextrin (Binary Host) Paraquat dichloride (ion pair) Demonstrates synergistic effect, enhancing solubilization and complexation in organic solvents and extraction from water. researchgate.net
meso-hexamethyl-meso-hexaphenyl calix researchgate.netpyrrole Electron-deficient aromatic systems Forms strong 1:1 complexes in dilute solutions. rsc.org, researchgate.net, researchgate.net

Host-Guest Templating in Synthesis and Self-Assembly

Host-guest interactions are fundamental not only to the function of calix researchgate.netpyrrole as a receptor but also to its synthesis and supramolecular organization. The use of molecular templates can guide the cyclization process to favor the formation of the six-membered macrocycle over other oligomers.

A prime example is the template-assisted synthesis of meso-hexaphenyl-calix researchgate.netpyrrole. rsc.org Research has shown that trihalogenated compounds, such as 2,2,2-trichloroethanol, act as effective and selective templates for the assembly of this host, which possesses a trigonal cavity. rsc.orgresearchgate.net The template molecule organizes the precursor fragments, facilitating the acid-catalyzed cyclization that yields the desired calix researchgate.netpyrrole. researchgate.net Crystal structure analysis of the resulting complex reveals the role of the template, which is held within the macrocycle's cavity through hydrogen bonds. researchgate.net

Beyond templated synthesis, calix researchgate.netpyrrole derivatives exhibit a remarkable capacity for self-assembly into larger, well-defined structures. Meso-hexamethyl-meso-hexaphenyl calix researchgate.netpyrrole, for instance, self-assembles in the crystalline state to form robust dimeric capsules. researchgate.netrsc.orgrsc.org These capsules are formed by the association of two calix researchgate.netpyrrole units, held together by intermolecular interactions, likely including H–π interactions between the axial phenyl rings of the two macrocycles. researchgate.netrsc.org

A key feature of these self-assembled capsules is that they are "preorganized," meaning the capsule's structure is remarkably consistent and independent of the guest molecule it encapsulates. researchgate.netrsc.org These capsules serve as efficient hosts, capable of encapsulating a wide range of organic guests and solvent molecules within their well-defined cavities. rsc.orgresearchgate.netrsc.org The formation of these bimolecular capsules has been observed with numerous different guests, and overlaying the crystal structures shows that the host capsule maintains its structure regardless of the encapsulated species. researchgate.net This preorganization makes them highly effective building blocks for molecular recognition and supramolecular manipulation. researchgate.netrsc.org

Table 2: Templating and Self-Assembly in Calix researchgate.netpyrrole Systems This table is interactive. Click on the headers to sort the data.

System Process Template/Guest Outcome Reference(s)
meso-hexaphenyl-calix researchgate.netpyrrole Templated Synthesis Trihalogenated compounds (e.g., 2,2,2-trichloroethanol) Selective formation of calix researchgate.netpyrrole with a trigonal cavity. rsc.org, researchgate.net

Supramolecular Self Assembly and Advanced Architectures

Formation of Dimeric Capsules and Higher-Order Assemblies

Calix capes.gov.brpyrrole (B145914) exhibits a strong tendency to self-assemble into discrete, capsular structures, particularly in the crystalline state. This behavior is driven by a combination of hydrogen bonding and other non-covalent interactions, leading to the formation of well-defined cavities capable of encapsulating guest molecules.

Crystalline State Dimerization and Guest Encapsulation

In the solid state, derivatives such as meso-hexamethyl-meso-hexaphenyl calix capes.gov.brpyrrole have been shown to form well-defined dimeric capsules. rsc.orgnih.govresearchgate.netresearchgate.netsemanticscholar.org These capsules are capable of encapsulating a variety of organic guest molecules and solvent molecules within their preorganized cavities. rsc.orgnih.govresearchgate.netresearchgate.net The formation of these dimers is a result of intermolecular hydrogen bonding interactions between the pyrrole NH protons of two calix capes.gov.brpyrrole units. researchgate.net

The solid-state structure of calix capes.gov.brpyrrole complexes reveals a 1:1 binding stoichiometry with anions like chloride and bromide. nih.govresearchgate.net For instance, the complex between acetonitrile (B52724) and a specific calix capes.gov.brpyrrole derivative showcases the encapsulation of the guest molecule within the dimeric host. researchgate.net The cavity of calix capes.gov.brpyrrole is substantial, with a cross-section of approximately 60 Ų, yet in some crystalline forms, no solvent molecules are found within this cavity. researchgate.net

Table 1: Guest Encapsulation by Calix capes.gov.brpyrrole Dimers in the Crystalline State

Guest Molecule Host System Key Observation Reference
Acetonitrile meso-hexamethyl-meso-hexaphenyl calix capes.gov.brpyrrole Formation of well-defined dimeric capsules with encapsulated guest. researchgate.net
Various organic guests and solvent molecules meso-hexamethyl-meso-hexaphenyl calix capes.gov.brpyrrole Efficient hosting within preorganized capsules. rsc.orgnih.govresearchgate.net
Chloride and Bromide Anions Calix capes.gov.brpyrrole Formation of 1:1 complexes in the solid state. nih.govresearchgate.net

Factors Influencing Assembly and Stability

The self-assembly and stability of calix capes.gov.brpyrrole architectures are governed by a delicate interplay of several factors. The solvent environment plays a critical role; polar solvents can weaken anion binding due to competitive solvation. The nature of the guest molecule also significantly influences the assembly process. The expanded cavity of calix capes.gov.brpyrrole allows it to bind larger anions or ion pairs more effectively than its smaller counterpart, calix researchgate.netpyrrole.

Furthermore, the conformational flexibility of the calix capes.gov.brpyrrole macrocycle is a key determinant. Anion binding typically induces a conformational change, which can either promote or inhibit further assembly. rsc.org The thermodynamics and kinetics of these guest-induced conformational changes are crucial for understanding the stability and switching properties of these systems. mdpi.com

Construction of Supramolecular Polymers and Composites

The ability of calix capes.gov.brpyrrole to engage in specific recognition events has been harnessed to construct dynamic and responsive supramolecular polymers and composite materials. These materials exhibit properties that can be modulated by external chemical stimuli.

Chemoresponsive Systems

Calix capes.gov.brpyrrole derivatives have been incorporated into chemoresponsive supramolecular polymers. These materials can undergo structural and functional changes in response to specific chemical inputs, such as the presence of anions or neutral molecules. pnas.org For example, supramolecular alternating copolymers have been created using heterocomplementary calix researchgate.netpyrroles that respond to chloride anions and trinitrobenzene. pnas.org This responsiveness stems from the competitive binding of the analyte, which can disrupt the interactions holding the polymer chain together, leading to a change in the material's properties. pnas.org These systems hold promise for the development of "smart" materials for sensing and controlled release applications. pnas.org

Integration into Solid Polymer Electrolytes

Calix capes.gov.brpyrrole has been investigated as an additive in solid polymer electrolytes (SPEs) to enhance ion transport properties, particularly for applications in lithium-ion batteries. mdpi.com When added to poly(ethylene oxide) (PEO)-based electrolytes containing lithium salts such as LiCF₃SO₃ or LiBF₄, calix capes.gov.brpyrrole can significantly increase the lithium-ion transference number (tLi+). capes.gov.brmdpi.com For instance, in a PEO-LiCF₃SO₃ system, the addition of calix capes.gov.brpyrrole increased the tLi+ from 0.26 to 0.74 at 60 °C. mdpi.com This improvement is attributed to the ability of calix capes.gov.brpyrrole to act as an anion receptor, forming stable complexes with anions like I⁻, BF₄⁻, and CF₃SO₃⁻, thereby increasing the concentration of free lithium ions. mdpi.comresearchgate.netresearchgate.netosti.gov

While the ionic conductivity at ambient temperature may decrease upon the addition of calix capes.gov.brpyrrole due to increased rigidity of the polymer network, the conductivity at elevated temperatures can be higher than in systems without the additive. mdpi.com The enhanced lithium-ion transference number is a critical factor for improving battery performance and minimizing the formation of lithium dendrites. mdpi.com

Table 2: Effect of Calix capes.gov.brpyrrole on the Properties of Solid Polymer Electrolytes

Polymer System Key Finding Reference
PEO-LiCF₃SO₃ Increased tLi+ by 185% to 0.74 at 60 °C. mdpi.com
PEO-LiBF₄ Significant increase in cation transport number (tLi+). capes.gov.brresearchgate.net
PEO-LiTf and PEO-LiTfSI Anion receptor properties depend on the coordinating nature of the anion. researchgate.netosti.gov

Design of Nonporous Adaptive Crystalline Materials

Recently, calix researchgate.netpyrrole derivatives have been shown to form nonporous adaptive crystals (NACs). nih.govacs.org These materials are crystalline in their guest-free state but can undergo a structural transformation to accommodate guest molecules, a concept that can be extended to calix capes.gov.brpyrrole. This adaptability allows for the selective separation and purification of chemical compounds. nih.govacs.org

For example, a cavity-extended calix researchgate.netpyrrole has demonstrated the ability to separate pyridine (B92270) from toluene/pyridine mixtures with high purity and remove 1,4-dioxane (B91453) from water with a high adsorption capacity. nih.gov The guest molecules can be removed by heating under vacuum, allowing the crystalline material to be reused without significant loss of performance. nih.govacs.org The design of such adaptive materials based on the larger calix capes.gov.brpyrrole framework could offer opportunities for separating larger molecules. These materials are considered "intelligent" due to their ability to respond to environmental stimuli. pnas.org

Computational and Theoretical Studies on Calix 1 Pyrrole Systems

Conformational Analysis and Dynamics

Investigation of Conformation Preferences and Flexibility

Theoretical studies have explored the conformational landscape of calix[n]pyrroles, revealing how the number of pyrrole (B145914) units influences the macrocycle's shape and flexibility. While smaller calix[n]pyrroles, such as the well-studied calix chemrxiv.orgpyrrole, can adopt several conformations like the cone, partial cone, 1,2-alternate, and 1,3-alternate forms, the larger calix nih.govpyrrole ring exhibits its own unique conformational preferences. pnas.orgnih.govacs.orgrsc.orgbeilstein-journals.org

Computational analyses, often employing Density Functional Theory (DFT), indicate that the conformational flexibility of calix[n]pyrroles is a key feature. nih.govacs.orgkoreascience.kr For instance, molecular dynamics simulations have shown that even in the absence of a guest, calixpyrroles should not be viewed as rigid structures. pnas.org The larger cavity and greater number of rotatable bonds in calix nih.govpyrrole compared to its smaller counterparts contribute to its dynamic nature in solution. The interconversion between different conformations is influenced by the solvent environment, with polar solvents potentially increasing the population of alternative conformations. pnas.org

Influence of Guest Binding on Macrocycle Conformation

A significant aspect of calix[n]pyrrole chemistry is the conformational change induced by guest binding, a phenomenon extensively studied through computational methods. The binding of an anion within the central cavity can cause a dramatic reorganization of the pyrrole rings to maximize hydrogen bonding interactions. pnas.orgresearchgate.net

For calix nih.govpyrrole, anion binding occurs through the formation of multiple hydrogen bonds between the pyrrolic N–H groups and the guest anion. This interaction necessitates that the pyrrole rings orient themselves to create a well-defined binding pocket, often leading to a more ordered and rigid conformation compared to the free host. researchgate.net Theoretical calculations have demonstrated that the macrocycle adjusts its conformation to accommodate the size and shape of the guest anion. For example, the encapsulation of chloride (Cl⁻) and bromide (Br⁻) ions within the calix nih.govpyrrole cavity has been shown to result in a symmetric D₃d arrangement in the solid state, a structure that is supported by computational models. The binding abilities of these macrocycles can be fine-tuned by modifying the components of the macrocycle backbone, which in turn alters the size, shape, and electronic properties of the cavity. researchgate.net

Strain Energy Calculations and Ring Stability

Ring strain plays a crucial role in the chemistry of cyclic molecules, influencing their stability and reactivity. Computational methods have been instrumental in quantifying the strain within calix[n]pyrrole systems.

Comparative Analysis of Ring Strain Across Calix[n]pyrroles

Theoretical calculations have revealed significant differences in ring strain across the calix[n]pyrrole series. Notably, calix researchgate.netpyrrole possesses a very high strain energy, which explains its propensity to undergo ring-expansion reactions. chemrxiv.orgresearchgate.netacs.org In contrast, calix nih.govpyrrole exhibits considerably lower ring strain, contributing to its greater stability.

StrainViz analysis, a computational tool to visualize and quantify ring strain, has provided specific values for these energies. For example, the strain energy of calix nih.govpyrrole has been calculated to be approximately 5.1 kcal/mol, which is substantially lower than that of calix researchgate.netpyrrole (around 18.7 kcal/mol) and also less than that of calix chemrxiv.orgpyrrole. This lower strain energy in calix nih.govpyrrole is a key factor in its successful synthesis and relative stability compared to the highly strained tripyrrolic macrocycle. chemrxiv.orgresearchgate.net Theoretical evaluations of calix[n]furan[3-n]pyrrole systems further support the concept that ring strain increases with the number of internal N-H units. chemrxiv.orgresearchgate.net

Table 1: Comparative Strain Energies of Calix[n]pyrroles

Calix[n]pyrroleCalculated Strain Energy (kcal/mol)Reference
Calix researchgate.netpyrrole~18.7
Calix chemrxiv.orgpyrroleModerate
Calix nih.govpyrrole~5.1

Theoretical Basis for Strain-Induced Transformations

The high ring strain in smaller calix[n]pyrroles, particularly calix researchgate.netpyrrole, is the driving force for their transformation into larger, more stable macrocycles. nih.govchemrxiv.orgresearchgate.net Computational studies have been pivotal in elucidating the mechanisms of these strain-induced ring expansion reactions. chemrxiv.orgresearchgate.net

The transformation of calix researchgate.netpyrrole into calix nih.govpyrrole is a prime example of a strain-release process. nih.govresearchgate.netacs.org Theoretical calculations have helped to propose a reaction mechanism that involves the cleavage of a C-C bond, a step facilitated by the high strain energy of the starting macrocycle. researchgate.net This process often proceeds via regioselective ring cleavage followed by cyclodimerization. nih.gov The understanding of this theoretical basis has not only explained the observed reactivity but has also enabled the targeted synthesis of calix nih.gov-type macrocycles from strained precursors. nih.gov

Binding Energy Calculations and Interaction Mechanisms

DFT calculations are widely used to compute the binding energies of host-guest complexes and to probe the nature of the interactions involved. For calix nih.govpyrrole, these studies have provided a quantitative understanding of its anion binding capabilities. researchgate.net

The primary interaction mechanism for anion binding in calix nih.govpyrrole is through multiple N–H···anion hydrogen bonds. beilstein-journals.org Computational models can accurately predict the geometries of these complexes and calculate the associated binding energies. These calculations consistently show that the macrocycle's conformation adapts to optimize the hydrogen bonding network with the encapsulated anion.

Binding energy calculations have also been used to understand the selectivity of calix nih.govpyrrole for different anions. The expanded cavity of calix nih.govpyrrole, as compared to calix chemrxiv.orgpyrrole, allows it to bind larger anions more effectively. Computational studies have shown that factors such as the charge density of the anion and its compatibility with the cavity size are critical in determining the binding strength. For instance, Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is a common method to model these hydrogen-bonding interactions.

Elucidation of Hydrogen Bonding and Electrostatic Contributions

The primary forces driving anion recognition by calix researchgate.netpyrrole are hydrogen bonding and electrostatic interactions between the pyrrole N-H protons and the guest anion. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these contributions.

Theoretical calculations have been employed to model the hydrogen-bonding interactions between the six pyrrolic N-H groups of calix researchgate.netpyrrole and various anions. DFT calculations, for instance, can predict the geometries of the resulting complexes and quantify the strength of the hydrogen bonds. acs.orgnih.gov These studies reveal that the macrocycle can adjust its conformation to optimize the binding of anions of different sizes. researchgate.net For example, X-ray crystallography and DFT calculations have shown that chloride and bromide ions are encapsulated within the calix researchgate.netpyrrole cavity in a symmetric D₃d arrangement, stabilized by six N-H···X⁻ hydrogen bonds. researchgate.net

The electrostatic component of these interactions is also significant. The pyrrole N-H bonds are polarized, creating a partial positive charge on the hydrogen atoms, which electrostatically attracts negatively charged anions. Computational models can map the electrostatic potential surface of the calix researchgate.netpyrrole cavity, visualizing the electron-deficient region that is amenable to anion binding. researchgate.net The strength of these interactions is influenced by the electronic properties of the macrocycle, which can be tuned by modifying the substituents on the pyrrole rings or the meso-bridges. researchgate.net For instance, the introduction of electron-withdrawing groups can enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and increased anion affinity. acs.orgnih.gov

Furthermore, computational studies have highlighted the role of the solvent in modulating these interactions. The use of a Polarizable Continuum Model (PCM) in DFT calculations allows for the incorporation of solvent effects, revealing that polar solvents can weaken anion binding by competing for hydrogen bonding with both the host and the guest.

Quantification of Host-Guest Affinities

A key application of computational chemistry in the study of calix researchgate.netpyrrole is the quantification of its binding affinity for various guests. These theoretical predictions complement experimental techniques like NMR titration and isothermal titration calorimetry (ITC).

Computational methods such as DFT and molecular dynamics (MD) simulations coupled with thermodynamic integration can be used to calculate the binding free energies of host-guest complexes. nih.gov These calculations provide a quantitative measure of the stability of the complex and can predict the selectivity of the calix researchgate.netpyrrole for different anions. For example, theoretical studies have shown that the larger cavity of calix researchgate.netpyrrole, compared to its smaller calix nih.govpyrrole analogue, enhances its selectivity for larger anions.

Binding affinities are influenced by a combination of factors including the strength of hydrogen bonds, electrostatic interactions, and the energetic cost of conformational changes in the host upon guest binding. acs.orgnih.gov Computational studies can dissect these contributions to provide a detailed understanding of the binding process. For instance, calculations have shown that while the expanded cavity of calix researchgate.netpyrrole is beneficial for binding larger anions, it may lead to reduced affinity for smaller anions due to a less optimal fit.

The table below presents a selection of computationally determined binding affinities for calix[n]pyrrole systems with various anions, illustrating the impact of macrocycle size and guest identity on the strength of the interaction.

Calix[n]pyrrole DerivativeGuest AnionComputational MethodCalculated Binding Energy/AffinityReference
Calix nih.govpyrroleF⁻BLYP/6-31+G ~15 kcal/mol higher than Cl⁻ acs.org
Calix nih.govpyrroleCl⁻BLYP/6-31+GGood agreement with experiment acs.org
CalixMPO (Calix nih.govpyrrole-nitrone conjugate)O₂•⁻PCM/B3LYP/6-31+G(d,p)ΔG₂₉₈K,aq = -2.1 kcal/mol nih.govacs.org
Tetrathiafulvalene (B1198394) (TTF) annulated calix researchgate.netpyrroleCl⁻, Br⁻, I⁻, CH₃COO⁻, H₂PO₄⁻, HSO₄⁻Not specifiedGenerally the most efficient receptor in the series (n=4-6) researchgate.net
Fluorinated calix[n]pyrroles (n=4-6)Br⁻ vs Cl⁻Not specifiedIncreased relative affinity for Br⁻ over Cl⁻ with increasing n acs.org

Electronic Structure and Reactivity Predictions

Theoretical calculations provide valuable information about the electronic structure of calix researchgate.netpyrrole and can be used to predict its reactivity. Methods like DFT can be used to calculate molecular orbitals, electron density distribution, and other electronic properties that govern the molecule's behavior in chemical reactions.

The electronic properties of the calix researchgate.netpyrrole cavity can be modulated by changes in the macrocycle's backbone, which in turn affects its binding abilities. researchgate.net For example, substituting furan (B31954) units for pyrrole units in a calix researchgate.netarene framework to create hybrid calix[n]furan[m]pyrroles alters the size, shape, and electronic nature of the cavity. researchgate.netnih.gov

Computational studies have also been used to investigate the nonlinear optical (NLO) properties of calix researchgate.netpyrrole derivatives. DFT calculations have shown that doping calix researchgate.netpyrrole with alkali metals can lead to molecules with enormous hyperpolarizability, suggesting their potential as NLO materials. researchgate.net For instance, the calculated first hyperpolarizability (β₀) for Cs@calix researchgate.netpyrroles is significantly larger than that of the parent calix researchgate.netpyrrole. researchgate.net

Furthermore, theoretical studies can predict the reactivity of calix researchgate.netpyrrole in various chemical transformations. For example, computational models have been used to design a calix nih.govpyrrole-nitrone conjugate for the efficient trapping of the superoxide (B77818) radical anion. nih.govacs.orgnih.gov These studies suggested that a pendant-type linkage between the calix nih.govpyrrole and the nitrone would be the most effective design, a prediction that was subsequently validated by experimental results. nih.govacs.orgnih.gov

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking studies are powerful computational tools for exploring the potential biological applications of calix researchgate.netpyrrole and its derivatives. These methods can predict how these macrocycles might interact with biological targets such as proteins and nucleic acids.

Recent studies have highlighted the potential of calixpyrrole derivatives as cytotoxic agents against cancer cell lines. Molecular docking studies can be used to simulate the binding of these compounds to specific protein targets, providing insights into their mechanism of action. biointerfaceresearch.comnih.gov For example, docking studies have been used to support the structure-activity relationship of calix nih.govpyrrole derivatives against quinone reductase-2, a protein implicated in cancer. biointerfaceresearch.com These studies can help to rationalize the observed cytotoxic effects and guide the design of more potent and selective anticancer agents. nih.govorientjchem.org

The ability of calix researchgate.netpyrrole to encapsulate guest molecules also makes it a candidate for drug delivery systems. Molecular modeling can be used to assess the stability of drug-calix researchgate.netpyrrole complexes and to predict the release characteristics of the drug. By understanding the non-covalent interactions that govern the formation of these complexes, it is possible to design calix researchgate.netpyrrole-based carriers with optimized drug-loading and release properties.

The table below summarizes some of the biological targets that have been investigated in computational studies involving calixpyrrole derivatives.

Calixpyrrole DerivativeBiological TargetComputational MethodKey FindingsReference
meso-tetra(methyl) meso-tetra(3-methoxy 4-hydroxy phenyl) calix nih.govpyrroleQuinone reductase-2 (PDB ID: 4ZVM)Molecular DockingPenetration of the protein pocket, supporting anticancer potential. biointerfaceresearch.com
Pyrrole-based compoundsTubulinDocking (PDB ID: 5C8Y)Similar binding mode to the known inhibitor plinabulin. nih.gov
Pyrrole-based compoundsEGFR and AURKADocking (PDB IDs: 3W33, 4BYI)H-bond between pyrrole NH and Met793 in EGFR is crucial. nih.gov
Pyrrole-based compoundsALK active siteDocking (PDB ID: 2XP2)Hydroxy-substituted compounds predicted to bind with high affinity. nih.gov

Applications in Chemical Science and Engineering

Molecular Sensing Technologies

The unique structural and binding characteristics of calix google.compyrrole (B145914) have been harnessed to develop advanced molecular sensing technologies. Its larger, more flexible cavity allows for the recognition of a variety of guest molecules, from simple ions to more complex neutral species.

Design of Ion-Selective Receptors

Calix google.compyrroles are effective as ion-selective receptors, primarily for anions, due to the presence of multiple pyrrole NH protons that can act as hydrogen bond donors. The design of these receptors often involves the synthesis of the calix google.compyrrole macrocycle through the condensation of pyrrole with a ketone, such as acetone. rsc.org The resulting macrocycle can adopt various conformations, with the cone conformation being particularly important for anion binding, as it orients the NH protons towards the central cavity. rsc.orgacs.org

The larger cavity of calix google.compyrrole, in comparison to calix nih.govpyrrole, allows it to bind larger anions. For instance, studies have shown an increased relative affinity for bromide over chloride as the macrocycle size increases. nih.gov The binding interactions are primarily hydrogen bonds between the pyrrolic NH protons and the encapsulated anion. nih.gov X-ray crystallography has confirmed the 1:1 complexation of calix google.compyrrole with anions like chloride and bromide. researchgate.net

Furthermore, modifications to the calix google.compyrrole framework, such as the introduction of furan (B31954) units to create hybrid calix[n]furan[m]pyrroles, can tune the electronic properties and size of the cavity, thereby altering its ion binding capabilities. researchgate.net These hybrid systems represent a novel class of receptors with potential for both anion and cation recognition. researchgate.net

Colorimetric and Fluorimetric Sensing Mechanisms

Calix google.compyrrole and its derivatives can be designed as colorimetric and fluorimetric sensors. The sensing mechanism relies on a detectable change in color or fluorescence upon complexation with a specific analyte. This is often achieved by attaching a chromogenic or fluorogenic moiety to the calix google.compyrrole scaffold.

For example, the interaction between a calix google.compyrrole receptor and an anion can induce a conformational change in the macrocycle, which in turn affects the electronic properties of the attached signaling unit, leading to a visible color change. nih.gov In some cases, the anion itself can participate in the electronic transition, a phenomenon known as anion-π interaction, which can be harnessed for selective colorimetric sensing. nih.govacs.org

Fluorimetric sensing operates on a similar principle, where the binding event modulates the fluorescence of the sensor molecule. This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on"). For instance, the complexation of certain anions can lead to complete fluorescence quenching. researchgate.net The sensitivity of these sensors can be very high, with visual detection possible at parts-per-million (ppm) concentrations. researchgate.net

Potentiometric Sensing for Neutral Species

While renowned for anion binding, calix google.compyrrole-based systems have also shown potential in the potentiometric sensing of neutral molecules. mdpi.com This application typically involves incorporating the calix google.compyrrole into an ion-selective electrode (ISE) membrane. pnas.org The interaction between the calix google.compyrrole host and the neutral guest molecule at the membrane-solution interface generates a potential difference that can be measured.

The mechanism for this potentiometric response often involves the formation of a host-guest complex through hydrogen bonding. mdpi.com Unfunctionalized calix nih.govpyrroles, a smaller analogue, have been successfully used in ISEs for detecting neutral species like nitrophenols. mdpi.com The principles guiding the design and function of these sensors can be extended to the larger calix google.compyrrole system, potentially allowing for the detection of larger neutral analytes. The development of such sensors requires careful consideration of the membrane composition, including the plasticizer and any ionic additives, to optimize the sensor's response and selectivity. pnas.org

Detection of Environmental Pollutants and Specific Chemical Analytes

The ability of calix google.compyrrole to bind a range of ions and neutral molecules makes it a promising candidate for the detection of environmental pollutants and other specific chemical analytes. acs.org Its applications in this area are an extension of its ion-selective and neutral molecule sensing capabilities.

Calix google.compyrrole-based sensors can be designed to be highly selective for particular pollutants. For example, by functionalizing the macrocycle with specific recognition groups, sensors can be tailored to detect hazardous substances like heavy metal ions or organic pollutants. rsc.orgsapub.org The development of porous polymers incorporating calixarene (B151959) units has shown promise for the removal of micropollutants from water. acs.org

Furthermore, colorimetric and fluorimetric sensors based on calix google.compyrrole derivatives can provide a rapid and visual method for detecting the presence of specific analytes. researchgate.net This is particularly useful for on-site environmental monitoring. For instance, a β-dicyanovinyl substituted calix nih.govpyrrole has been repurposed for the selective detection of the hazardous pollutant hydrazine. chemrxiv.org The principles of these sensing systems can be adapted to calix google.compyrrole to target a different range of analytes.

Catalytic Applications

Beyond molecular recognition, calix google.compyrrole is emerging as a valuable tool in the field of catalysis. Its unique three-dimensional structure can be exploited to create microenvironments that stabilize transition states and facilitate chemical reactions.

Role in Stabilizing Transition States and Lowering Activation Energies

Calix google.compyrrole can act as an organocatalyst by utilizing its array of hydrogen bond donors to stabilize anionic intermediates or transition states. beilstein-journals.org This stabilization lowers the activation energy of a reaction, thereby increasing the reaction rate. The macrocyclic structure provides a pre-organized platform for binding substrates in a specific orientation, which can lead to enhanced reactivity and selectivity. nih.gov

For example, in reactions involving anionic species, the pyrrole NH groups of the calix google.compyrrole can form multiple hydrogen bonds with the anion, effectively encapsulating and stabilizing it within the cavity. rsc.org This interaction can facilitate reactions that would otherwise be slow or inefficient. The catalytic activity of calix nih.govpyrrole derivatives has been demonstrated in reactions such as the hetero-Diels-Alder reaction. beilstein-journals.org While specific examples for calix google.compyrrole are less common in the literature, the fundamental principles of hydrogen-bond-mediated organocatalysis are applicable. The larger cavity of calix google.compyrrole could potentially accommodate larger substrates or transition states, opening up possibilities for new catalytic applications. The strained geometry of the macrocycle itself can also contribute to lowering the activation energy for certain reactions by pre-organizing the molecule in a conformation that is closer to the transition state. mdpi.com

Data Tables

Table 1: Ion Binding Properties of Calix[n]pyrroles

Calix[n]pyrroleAnionBinding Ratio (Ka(Cl)/Ka(Br))SolventReference
Fluorinated calix nih.govpyrroleChloride, BromideHigher for BromideAcetonitrile (B52724) nih.gov
Fluorinated calix acs.orgpyrroleChloride, BromideHigher for BromideAcetonitrile nih.gov
Fluorinated calix google.compyrroleChloride, BromideHigher for BromideAcetonitrile nih.gov

Table 2: Sensing Applications of Calix[n]pyrrole Derivatives

Calix[n]pyrrole DerivativeAnalyteSensing MethodKey FeatureReference
Calix nih.govbispyrrolyletheneFluoride (B91410) ionColorimetricAnion-π interaction nih.gov
Mono and Di-Calix nih.govpyrrole Substituted DiketopyrrolopyrrolesFluoride, Acetate, Phosphate (B84403), CyanideColorimetric & FluorimetricVisual detection at ppm levels researchgate.net
β-dicyanovinyl substituted calix nih.govpyrroleHydrazineUV-spectroscopySelective detection of hazardous pollutant chemrxiv.org
Calix nih.govpyrrole bearing aminoanthraquinone derivativePb(II) ionsSpectrophotometry & SpectrofluorometryHigh selectivity and sensitivity tandfonline.com

List of Chemical Compounds

Acetone

Bromide

Calix nih.govfuran acs.orgpyrrole

Calix nih.govbispyrrolylethene

Calix nih.govfuran nih.govpyrrole

Calix rsc.orgfuran rsc.orgpyrrole

Calix nih.govpyrrole

Calix acs.orgpyrrole

Calix google.comfuran

Calix google.compyrrole

Chloride

Cyanide

Fluoride

Furan

Hydrazine

Lead(II)

Nitrophenol

Phosphate

Pyrrole

Supramolecular Catalysis in Organic Transformations

Separation Science and Technologies

Calix mdpi.compyrrole has been identified as a functional component in polymer electrolytes, where it plays a significant role in facilitating ion transport. Its larger cavity size, compared to the more extensively studied calix mdpi.compyrrole, allows it to interact selectively with larger anions. Studies have shown that calix mdpi.compyrrole derivatives exhibit selectivity for anions such as iodide (I⁻), trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻), and tetrafluoroborate (B81430) (BF₄⁻). mdpi.com

A key application is the enhancement of lithium-ion (Li⁺) conductivity in solid polymer electrolytes (SPEs). When calix mdpi.compyrrole is incorporated into poly(ethylene oxide) (PEO)-based electrolytes, it functions as an anion receptor. By complexing the anions (e.g., from salts like LiBF₄ or LiCF₃SO₃⁻), the calix mdpi.compyrrole macrocycle effectively reduces the mobility of the anion. mdpi.comresearchgate.netnih.gov This sequestration of the anion minimizes the formation of ion pairs and increases the number of free Li⁺ cations available for conduction.

Table 1: Effect of Calix mdpi.compyrrole on Lithium Transference Number (tLi+) in a PEO-based Solid Polymer Electrolyte

Electrolyte SystemTemperature (°C)tLi+ (without Calix mdpi.compyrrole)tLi+ (with Calix mdpi.compyrrole)Percentage Increase (%)
PEO-LiCF₃SO₃600.260.74185

Data sourced from scientific studies on solid polymer electrolytes. nih.gov

While calix[n]arenes and calix mdpi.compyrroles have been successfully developed as stationary phases for High-Performance Liquid Chromatography (HPLC), there is a notable lack of specific research detailing the synthesis and application of calix mdpi.compyrrole-based stationary phases. researchgate.netresearchgate.net Patents have been filed that claim chromatography columns comprising a solid support bound to calix[n]pyrroles where 'n' can be 6, but performance data from peer-reviewed studies are not available. soton.ac.uk

The expanded cavity of calix mdpi.compyrrole makes it a promising receptor for the extraction and removal of specific ions and neutral molecules. Preliminary extraction experiments have revealed that calix mdpi.compyrrole is a significantly more effective complexing agent for chloride ions compared to its smaller calix mdpi.compyrrole counterpart. researchgate.net X-ray crystallography has shown that the calix mdpi.compyrrole macrocycle can adjust its conformation to encapsulate different-sized halide ions, such as chloride and bromide, within its cavity via multiple N–H···X⁻ hydrogen bonds. researchgate.net

Beyond halides, calix mdpi.compyrrole has been shown to form strong complexes with iodine. researchgate.net Its potential as a selective metal extracting agent has been noted, though detailed studies on the extraction of specific metal ions are limited. researchgate.net The ability of calix mdpi.compyrrole to bind both cations and anions makes it a candidate for ion-pair extraction. Evidence for this comes from ¹H NMR spectral analyses of complexes with n-butylammonium (nBuNH₃⁺) salts, where the cation is included within the macrocycle's cavity. utexas.edu

Table 2: Comparative Anion Binding of Calix[n]pyrroles

MacrocycleRelative Fluoride BindingRelative Chloride BindingPreferred Halide Guest
Calix mdpi.compyrroleStrongWeakerFluoride
Calix mdpi.compyrroleWeakerStrongerIodide

Data compiled from comparative studies in the literature. researchgate.netmuni.czepdf.pub

The application of calix mdpi.compyrrole in polymer inclusion membranes (PIMs) for separation technologies is not documented in the current scientific literature. Research into macrocycle carriers for PIMs has largely concentrated on calix mdpi.compyrrole and its derivatives. sci-hub.stresearchgate.net These membranes, which typically consist of a base polymer like cellulose (B213188) triacetate, a plasticizer, and an ion carrier, have been successfully used with calix mdpi.compyrrole derivatives for the selective transport and removal of metal ions such as Ag(I) and Cu(II). researchgate.net

Advanced Materials and Energy Storage

Electrolytes in Lithium-Ion Batteries

Calix nih.govpyrrole has been investigated as a functional additive in solid polymer electrolytes (SPEs) for lithium-ion batteries, primarily for its ability to act as an anion receptor. The addition of calix nih.govpyrrole to polyether-based electrolytes, such as poly(ethylene oxide) (PEO) doped with lithium salts like LiBF4, LiTf (lithium triflate), or LiTfSI (lithium bis(trifluoromethane) sulfonamide), aims to immobilize the anions. researchgate.netresearchgate.net This interaction with anions leads to a significant increase in the lithium-ion transference number (tLi+), a critical parameter for battery performance. researchgate.net For instance, in a PEO-LiCF3SO3 system, the addition of a calix nih.govpyrrole derivative enhanced the tLi+ from 0.26 to 0.74 at 60 °C. mdpi.com Similarly, in a PEO–LiBF4 system, the addition of calix nih.govpyrrole resulted in a considerable increase in the cation transport number. researchgate.net

Effect of Calix nih.govpyrrole Addition on Polymer Electrolyte Properties
Electrolyte SystemProperty MeasuredValue (Without Calix nih.govpyrrole)Value (With Calix nih.govpyrrole)TemperatureSource
PEO-LiCF3SO3Lithium-ion Transference Number (tLi+)0.260.7460 °C mdpi.com
PEO-LiBF4Lithium Diffusion Coefficient2.0 × 10−7 cm2 s−12.5 × 10−7 cm2 s−1Not Specified researchgate.net
PEO-LiBF4Ionic ConductivityHigherLowerAmbient researchgate.net

Stimulus-Responsive Materials Development

The development of stimulus-responsive or "smart" materials using calixpyrrole scaffolds is an active area of research, with most studies focusing on the calix niist.res.inpyrrole variant. nih.govacs.orgacs.org These materials are designed to change their properties in response to external stimuli such as temperature, pH, or the presence of specific chemical species. acs.orgacs.org The core principle behind their functionality lies in the use of reversible, non-covalent interactions, such as hydrogen bonding and host-guest chemistry, to construct supramolecular polymers. nih.govacs.org

In these systems, calix niist.res.inpyrrole units are incorporated into polymer chains or used as cross-linkers. acs.org The anion recognition capability of the calix niist.res.inpyrrole cavity is a key feature. acs.org For example, supramolecular polymer networks can be formed through the interaction between calix niist.res.inpyrrole units and carboxylate anions. acs.org These non-covalent linkages are dynamic and can be disrupted or re-formed by external triggers. A change in pH, through the addition of an acid or base, can protonate or deprotonate the carboxylate groups, breaking the host-guest interaction and altering the material's structure and viscosity. acs.orgacs.org Similarly, increasing the temperature can weaken the hydrogen bonds involved in the network, leading to a decrease in viscosity or a transition from a gel to a solution state. acs.orgacs.org This ability to modify macroscopic properties through external stimuli makes these materials promising for applications in sensing, self-healing systems, and controlled release technologies. acs.orgacs.org

Supramolecular Gels and Nanoaggregates with Recognition Features

Calixpyrroles, particularly functionalized calix niist.res.inpyrroles, serve as versatile building blocks for the self-assembly of soft materials like supramolecular gels and nanoaggregates. nih.govresearchgate.net These materials are formed through the spontaneous organization of molecules via non-covalent interactions. osti.gov

Nanoaggregates are typically formed from amphiphilic calixpyrroles, which have both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts. nih.govosti.gov In aqueous environments, these molecules self-assemble to shield their hydrophobic sections from water, resulting in the formation of nano-sized structures like micelles or vesicles. osti.gov The calixpyrrole's inherent anion recognition features can be retained within these aggregates, allowing them to be used as effective extractants for anions or ion pairs from aqueous solutions. nih.govosti.gov

Supramolecular gels are three-dimensional networks of self-assembled molecules that immobilize a large volume of solvent. osti.gov Heteroditopic calix niist.res.inpyrroles, which are molecules containing both a binding site (the calixpyrrole cavity) and a recognition group (like a carboxylate), can form such gels. rsc.org When the recognition group of one molecule binds to the cavity of another, long supramolecular polymer chains are formed. rsc.org At sufficient concentrations, these chains entangle and cross-link through further non-covalent interactions to form a gel. rsc.org These gels often exhibit stimulus-responsive properties; for instance, a gel formed from a calix niist.res.inpyrrole bearing a tethered carboxylate group was found to be thermoresponsive, transitioning from a gel to a solution upon heating. rsc.org

Biomedical Research Concepts

Mechanisms of Cytotoxicity on Cancer Cell Lines (e.g., Apoptosis Induction)

Research into the anticancer potential of calixpyrroles has primarily utilized calix niist.res.inpyrrole derivatives, which have demonstrated significant cytotoxicity against various human cancer cell lines. biointerfaceresearch.comnih.gov One key area of investigation is the mechanism through which these compounds induce cell death, with apoptosis (programmed cell death) being a prominent pathway. nih.gov

While the anion-binding capability of calixpyrroles has led to the hypothesis that they may induce apoptosis by disrupting cellular chloride ion concentrations, studies have revealed alternative mechanisms. nih.gov For example, the compound meso-(p-acetamidophenyl)-calix niist.res.inpyrrole was found to exhibit remarkable cytotoxicity towards A549 lung cancer cells. nih.gov Instead of acting as a simple anionophore, this molecule was shown to form covalent DNA adducts. nih.gov The formation of these adducts damages the cell's genetic material, triggering a cellular damage response that ultimately leads to apoptosis. nih.gov

The cytotoxic effects of calix niist.res.inpyrrole derivatives have been observed across multiple cancer cell lines. biointerfaceresearch.comresearchgate.net Studies have demonstrated the ability of these compounds to inhibit cell growth and decrease cell viability in lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and various lung cancer cells. biointerfaceresearch.comresearchgate.net The effectiveness of these compounds underscores the concept that both the calix niist.res.inpyrrole macrocycle and its specific peripheral functional groups are essential for high cytotoxicity. nih.gov

Reported Cytotoxic Activity of Calix niist.res.inpyrrole Derivatives
Compound TypeCancer Cell LineObserved EffectProposed MechanismSource
meso-(p-acetamidophenyl)-calix niist.res.inpyrroleA549 (Lung)Remarkable cytotoxicity, decreased cell viabilityFormation of covalent DNA adducts, apoptosis induction nih.gov
meso-tetra(methyl)meso-tetra(3-methoxy 4-hydroxyphenyl)calix niist.res.inpyrrole (HMCP)HeLa (Cervical), MCF-7 (Breast)High activity, inhibition of cell growthNot specified biointerfaceresearch.comresearchgate.net
meso-(m-acetamidophenyl)-calix niist.res.inpyrroleH727 (Lung), A549 (Lung), MCF-7 (Breast), MDA-MB-231 (Breast)Decreased cell viabilityNot specified researchgate.net

Molecular Encapsulation and Controlled Release Concepts for Therapeutic Agents

The unique cavity-like structure of calixpyrroles makes them ideal candidates for molecular encapsulation, a concept central to drug delivery systems. Research has shown that meso-hexamethyl-meso-hexaphenyl calix nih.govpyrrole can self-assemble in the crystalline state to form well-defined dimeric capsules. rsc.orgresearchgate.net These pre-organized capsules act as efficient hosts, capable of encapsulating various organic guest molecules and solvents within their internal void. rsc.orgresearchgate.net This demonstrates the fundamental principle of using the calix nih.govpyrrole scaffold to physically contain a guest molecule.

Building on this encapsulation concept, the development of controlled release systems has been explored, primarily using functionalized calix niist.res.inpyrrole derivatives. itu.edu.tr A key strategy involves creating amphiphilic calixpyrroles by attaching a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), to the hydrophobic calixpyrrole core. itu.edu.tr These amphiphilic molecules can self-assemble in an aqueous solution to form micelles, which are nano-sized spherical structures with a hydrophobic core and a hydrophilic shell. itu.edu.tr

This micellar core provides a perfect microenvironment for encapsulating hydrophobic therapeutic agents, such as the anticancer drug doxorubicin (B1662922). itu.edu.tr The encapsulation protects the drug from degradation and limits its interaction with healthy tissues. The release of the encapsulated drug can then be triggered by specific stimuli. For example, studies have shown that the release of doxorubicin from calix niist.res.inpyrrole-based micelles can be controlled by pH. itu.edu.tr Under neutral conditions (like in the bloodstream), the drug remains encapsulated, but upon reaching the more acidic environment of a tumor, the micelle structure is disrupted, leading to the release of the therapeutic agent at the target site. itu.edu.tr

Antibacterial Activity Mechanisms

While research on the specific antibacterial mechanisms of calix scimarina.compyrrole is emerging, the broader class of pyrrole-containing compounds and related macrocycles like calixarenes provides significant insights into their potential modes of action. researchgate.netmdpi.com The antibacterial effects of these compounds are often attributed to their interaction with and disruption of bacterial cell membranes. researchgate.netfrontiersin.org

Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial properties against various bacterial pathogens. researchgate.net The proposed mechanisms for their antibacterial effects include:

Disruption of Microbial Cell Membranes: Cationic calixarenes, which are structurally related to calix scimarina.compyrrole, can mimic the action of cation-rich polypeptides. They present multiple cationic groups on one face of the molecule, leading to the perturbation of the cytoplasmic membrane. mdpi.com This interaction can cause the leakage of cellular contents, ultimately leading to bacterial cell death. frontiersin.org

Inhibition of Essential Enzymes or Metabolic Pathways: Pyrrole compounds can interfere with vital processes within the bacteria. researchgate.net

Interference with DNA Replication or Protein Synthesis: Another potential mechanism is the disruption of the fundamental processes of DNA replication and protein synthesis. researchgate.net

Studies on various substituted pyrrole derivatives have shown that their effectiveness can be highly dependent on their specific chemical structures. For instance, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have exhibited promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.org The inability of some of these derivatives to act against Gram-negative bacteria may be due to the lower permeability of the Gram-negative outer membrane, which prevents the compounds from reaching their target. acgpubs.org

The following table summarizes the antibacterial activity of selected pyrrole derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainActivity/Inhibition ZoneReference
1,2,3,4-tetrasubstituted pyrrole derivative (compound 4)S. aureus30 mm acgpubs.org
1,2,3,4-tetrasubstituted pyrrole derivative (compound 4)B. cereus19 mm acgpubs.org
1,2,3,4-tetrasubstituted pyrrole derivative (compound 11)S. aureus24 mm acgpubs.org
Calix osti.govarene derivative with 3-dimethylaminopropylamine (B130723) (compound 16)Gram-positive bacteriaMICs = 1.6–3.1 μg/ml frontiersin.org

Transmembrane Transport of Biomolecules (Anions, Amino Acids)

Calixpyrrole macrocycles, particularly calix osti.govpyrroles, have been extensively studied as synthetic transporters for anions and amino acids across lipid membranes. scimarina.comrsc.orgrsc.org This capability stems from their unique structure, featuring a hydrophobic cavity and hydrogen-bond-donating pyrrole N-H groups. rsc.orgrsc.org

Anion Transport:

Calix osti.govpyrroles are effective anion transporters that typically operate via a mobile carrier mechanism. rsc.org The process involves the receptor binding an anion on one side of the membrane and then releasing it on the other side. rsc.org The binding is facilitated by hydrogen bonds between the pyrrole N-H groups and the anion. rsc.org

The transport mechanism can be influenced by the specific structure of the calixpyrrole and the ions present. For example, the parent meso-octamethylcalix osti.govpyrrole was shown to promote the co-transport (symport) of cesium and chloride ions (CsCl). rsc.org By modifying the calix osti.govpyrrole structure, such as through fluorination of the pyrrole rings, the transport mechanism can be shifted to an anion exchange (antiport) process, for instance, promoting nitrate/chloride exchange. rsc.org This modification enhances the acidity of the N-H groups, leading to stronger anion binding. rsc.org

Strapped calix osti.govpyrroles, which have a "strap" connecting opposite sides of the macrocycle, have also been developed to enhance chloride binding affinity and transport activity. rsc.org

Amino Acid Transport:

Beyond simple anions, calix osti.govpyrrole derivatives have been shown to facilitate the diffusion of amino acids across membranes. scimarina.com A notable example is a calix osti.govpyrrole cavitand that is highly effective and selective for transporting L-proline across liposomal and even living cell membranes. scimarina.com

The proposed mechanism for this transport is also a mobile carrier model. scimarina.com The process involves the formation of a 1:1 complex between the calix osti.govpyrrole carrier and the amino acid, which then diffuses across the membrane. scimarina.com This represents a significant advancement, as there are few synthetic transporters capable of transporting amino acids. scimarina.com The ability to supplement the natural transport of amino acids in human cells opens up potential therapeutic applications for diseases related to defective amino acid transporters. scimarina.com

The table below details the transport capabilities of selected calix osti.govpyrrole derivatives.

Calixpyrrole DerivativeTransported SpeciesTransport MechanismReference
meso-octamethylcalix osti.govpyrroleCsClSymport (Co-transport) rsc.org
meso-octamethyloctafluorocalix osti.govpyrroleCl⁻/NO₃⁻, Cl⁻/HCO₃⁻Antiport (Anion exchange) rsc.org
Oligoether-strapped calix osti.govpyrroleLiCl, NaClIon-pair complex formation rsc.org
Calix osti.govpyrrole cavitandL-prolineMobile carrier (1:1 complex) scimarina.com

Comparative Analysis with Other Macrocyclic Receptors

Comparison with Calixresearchgate.netpyrrole and Larger Homologs (Calix[n]pyrroles, n > 6)

Differences in Cavity Size, Conformation, and Anion Binding Preferences

The expansion of the calixpyrrole macrocycle from four to six pyrrole (B145914) units induces significant changes in its structural and functional properties. Calix nih.govpyrrole possesses a considerably larger cavity than its smaller counterpart, calix researchgate.netpyrrole. The cross-section of the hexapyrrolemethane rim is approximately 110 Ų, a substantial increase from the 24 Ų of calix researchgate.netpyrroles. rsc.org This expanded cavity allows calix nih.govpyrrole to bind larger anions or ion pairs that cannot be efficiently complexed by the smaller calix researchgate.netpyrrole systems. rsc.org For instance, while calix researchgate.netpyrroles show high selectivity for smaller anions like fluoride (B91410), calix nih.govpyrroles preferentially bind larger anions such as iodide. rsc.org

Conformationally, calix nih.govpyrrole typically adopts a stable cone-like structure where three of the meso-phenyl substituents can form a trigonal cavity with a volume of about 500 ų. rsc.org In contrast, calix researchgate.netpyrrole is more flexible and can exist in various conformations, including the 1,3-alternate, partial cone, 1,2-alternate, and cone forms. rsc.orgacs.org The cone conformation of calix researchgate.netpyrrole becomes dominant in the presence of a bound anion. rsc.orgosti.gov The larger and more defined cavity of calix nih.govpyrrole contributes to its distinct anion binding preferences. It shows a strong affinity for halide ions like chloride and bromide, as well as for larger species such as trihaloalkanes and electron-deficient aromatic systems. rsc.org Solid-state structures have confirmed the encapsulation of chloride and bromide ions within the calix nih.govpyrrole cavity in a symmetric D₃d arrangement.

Expanded calix[n]pyrroles with n > 6, such as calix researchgate.netpyrrole and calix researchgate.netpyrrole, have even larger cavities. However, a larger cavity does not always translate to stronger binding for larger anions. researchgate.net The increased flexibility and potential for less optimal preorganization of the binding sites in these larger macrocycles can lead to reduced binding affinities compared to calix nih.govpyrrole. researchgate.net

Table 1: Comparison of Calix[n]pyrrole Properties

Property Calix researchgate.netpyrrole Calix nih.govpyrrole
Cavity Size (Å) ~4.2 ~6.5
Anion Binding Preference Smaller anions (e.g., F⁻, Cl⁻) Larger anions (e.g., Br⁻, I⁻)
Typical Conformation 1,3-alternate (free), Cone (bound) Cone
Binding Strength for Small Anions Stronger Weaker
Binding Strength for Large Anions Weaker Stronger

Strain Energy and Stability Differences

The stability of calix[n]pyrroles is inversely related to their ring strain. Calix rsc.orgpyrrole, a smaller and highly strained homolog, readily undergoes strain-induced ring expansion under acidic conditions to form calix nih.govpyrrole, which then more slowly converts to the more stable calix researchgate.netpyrrole. acs.orgnih.gov This highlights the high strain energy of the three-membered ring.

Theoretical calculations have quantified the strain energies of various calix[n]pyrroles. The total strain energy for calix rsc.orgpyrrole is calculated to be around 13.4 kcal/mol, with a significant contribution from dihedral strain. rsc.orgresearchgate.net In contrast, calix nih.govpyrrole exhibits much lower ring strain, with a calculated strain energy of approximately 5.1 kcal/mol. This lower strain contributes to its greater stability compared to calix rsc.orgpyrrole. The strain energy of calix researchgate.netpyrrole is also relatively low, but the transformation from calix nih.govpyrrole to calix researchgate.netpyrrole suggests that the four-membered ring represents a thermodynamic minimum under certain conditions.

The strain within these macrocycles can also influence their reactivity and potential for functionalization. The higher strain in smaller rings can make them more susceptible to ring-opening or rearrangement reactions, while the greater stability of calix nih.govpyrrole allows for more controlled chemical modifications.

Table 2: Strain Energy of Calix[n]pyrroles

Calix[n]pyrrole Calculated Strain Energy (kcal/mol)
Calix rsc.orgpyrrole ~13.4-22.1 (per unit)
Calix researchgate.netpyrrole Lower than Calix rsc.orgpyrrole
Calix nih.govpyrrole ~5.1

Comparison with Other Macrocyclic Host Families

Crown Ethers, Cyclodextrins, Calixarenes, Cucurbiturils, Pillararenes

Calix nih.govpyrrole is part of a broader family of macrocyclic host molecules, each with unique structural features and guest-binding capabilities.

Crown Ethers : These are cyclic polyethers that primarily bind cations, particularly alkali and alkaline earth metals, through electrostatic interactions between the metal ion and the oxygen atoms of the ether linkages. ibb.waw.pl Unlike calix nih.govpyrrole, which is an effective anion receptor, crown ethers are generally not suited for anion binding.

Cyclodextrins : These are cyclic oligosaccharides composed of glucose units, featuring a hydrophilic exterior and a hydrophobic cavity. researchgate.net They are well-known for encapsulating neutral organic molecules of appropriate size and shape within their cavity, primarily in aqueous solutions. researchgate.netthno.org Their binding mechanism is driven by hydrophobic interactions, in contrast to the hydrogen bonding that dominates calix nih.govpyrrole's anion binding.

Calixarenes : These are phenol-based macrocycles that, like calix nih.govpyrrole, possess a "chalice-like" shape with a defined cavity. muni.cz They can be functionalized to bind cations, anions, or neutral molecules. researchgate.net While structurally analogous, their binding properties are highly dependent on the specific functional groups appended to the phenolic units. muni.cz

Cucurbiturils : These are pumpkin-shaped macrocycles composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. ibb.waw.pl They have a rigid, hydrophobic cavity and two identical, electron-rich carbonyl-fringed portals. thno.org Cucurbiturils are known for their exceptionally high-affinity binding of cationic and neutral guests in aqueous solutions. ibb.waw.pl

Pillararenes : These macrocycles are composed of hydroquinone (B1673460) units linked at the para-positions, resulting in a pillar-like, rigid structure. thno.org They possess a hydrophobic cavity and electron-rich portals, allowing them to bind a variety of organic cations and neutral molecules. thno.orgmuni.cz Their rigid, symmetrical structure often leads to high selectivity. thno.org

Table 3: Comparison of Macrocyclic Host Families

Host Family Primary Guest(s) Primary Binding Interaction(s) Cavity Characteristics
Calix nih.govpyrrole Anions, Ion Pairs Hydrogen Bonding Defined, relatively non-polar
Crown Ethers Cations Ion-Dipole Polar, flexible
Cyclodextrins Neutral Molecules Hydrophobic Hydrophobic interior, hydrophilic exterior
Calixarenes Cations, Anions, Neutral Molecules Varies with functionalization Hydrophobic, shape-persistent
Cucurbiturils Cations, Neutral Molecules Hydrophobic, Ion-Dipole Rigid, hydrophobic
Pillararenes Cations, Neutral Molecules Hydrophobic, C-H···π, π-π Rigid, pillar-shaped

Hybrid Calixpyrrole Systems and Their Distinctive Properties

Hybrid calixpyrrole systems are macrocycles where one or more of the pyrrole units are replaced by other heterocyclic rings, such as furan (B31954) or thiophene (B33073). researchgate.netacs.org This structural modification allows for the fine-tuning of the macrocycle's size, shape, and electronic properties, leading to altered and often unique binding capabilities. researchgate.net

The synthesis of hybrid calix[n]furan[m]pyrroles can be achieved by the partial conversion of the furan units in a pre-formed calix[n+m]furan macrocycle into pyrroles. nih.govresearchgate.net For example, calix rsc.orgfuran rsc.orgpyrrole, calix rsc.orgfuran researchgate.netpyrrole, and calix furan researchgate.netpyrrole have been synthesized from calix nih.govfuran. nih.govresearchgate.net

These hybrid systems exhibit distinctive anion binding properties compared to their all-pyrrole counterparts. While some hybrid systems show weaker anion affinities than the parent calixpyrrole, others demonstrate enhanced selectivity for specific anions. acs.org For instance, certain hybrid calixpyrroles containing thiophene units are excellent receptors for "Y-shaped" anions like carboxylates, binding them with high affinity. acs.org The solid-state structure of a bis-thiophene, bis-pyrrole hybrid system complexed with a carboxylate anion revealed a unique "cross binding mode." acs.org

The incorporation of different heterocyclic units can also influence the conformational preferences and the electronic nature of the cavity, thereby providing a versatile strategy for designing receptors with tailored recognition properties. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Calixbenchchem.compyrrole Architectures with Tailored Recognition Properties

The synthesis of novel calix scilit.compyrrole (B145914) architectures is a cornerstone of advancing their application in molecular recognition. Researchers are moving beyond simple meso-substituted derivatives to create more sophisticated structures with precisely controlled recognition properties.

One promising approach involves the creation of "capped" calix scilit.compyrroles. tandfonline.com For instance, capping a calix scilit.compyrrole with a 1,3,5-trisubstituted benzene (B151609) unit creates a more defined three-dimensional binding pocket. tandfonline.com These capped structures have demonstrated distinct binding kinetics, with slow complexation and decomplexation for anions like fluoride (B91410) and chloride. tandfonline.com Such tailored cavities can lead to enhanced selectivity for specific guest molecules.

Another area of development is the synthesis of hybrid calix[n]furan[m]pyrroles, where furan (B31954) units are incorporated into the macrocyclic framework alongside pyrroles. researchgate.netnih.gov By systematically converting the furan units in a calix scilit.comfuran precursor to pyrroles, a series of hybrid macrocycles such as calix iupac.orgfuran iupac.orgpyrrole, calix researchgate.netfuran rsc.orgpyrrole, and calix furan researchgate.netpyrrole have been synthesized. nih.gov These hybrid systems exhibit modified electronic properties and cavity sizes, influencing their anion-binding capabilities. researchgate.net This strategy allows for fine-tuning the recognition properties of the macrocycle by altering the ratio and arrangement of furan and pyrrole units. researchgate.net

Furthermore, the development of functionalized calix scilit.compyrroles with specific pendant groups is a key strategy for tailoring their recognition abilities. Attaching chromophores or fluorophores can lead to sensory materials that signal the binding of a target analyte. iupac.org The modification of the calix scilit.compyrrole periphery with functional groups allows for the fine-tuning of host-guest interactions, which can enhance binding affinities and selectivity for ions and small molecules. iipseries.org

Recent synthetic advancements, such as the strain-induced ring expansion of smaller, strained macrocycles like calix iupac.orgpyrroles, offer new pathways to calix scilit.compyrrole and its derivatives. acs.org This method takes advantage of the inherent ring strain in smaller precursors to drive the formation of the larger, more flexible calix scilit.compyrrole structure.

Integration into Multicomponent Supramolecular Systems

The larger cavity and flexible nature of calix scilit.compyrroles make them ideal components for the construction of complex, multicomponent supramolecular systems. These systems can exhibit emergent properties and functions arising from the interactions between the individual components.

One exciting direction is the development of supramolecular alternating polymers. These polymers can be constructed using orthogonal interactions, such as the anion recognition of a calix rsc.orgpyrrole derivative and the host-guest chemistry of a pillar researchgate.netarene. acs.orgacs.org While this has been demonstrated with calix rsc.orgpyrroles, the principles can be extended to calix scilit.compyrroles to create materials with different structural and responsive properties. The resulting polymers can form hierarchical materials with varying dimensionalities, from zero-dimensional spherical aggregates to three-dimensional structures. acs.org

Calix scilit.compyrroles can also be incorporated into interlocked molecular architectures, such as rotaxanes and catenanes. For example, a calix rsc.orgpyrrole has been strapped with a calix rsc.orgarene crown ether to create a multitopic ion pair receptor. researchgate.net This concept can be expanded to calix scilit.compyrroles to accommodate larger ion pairs or to create more complex, multicomponent assemblies with unique binding and switching capabilities.

The self-assembly of calix scilit.compyrroles into higher-order structures is another active area of research. By designing calix scilit.compyrroles with specific recognition motifs, it is possible to control their assembly into discrete oligomers or extended networks. These assemblies can find applications in areas such as materials science and nanotechnology.

Exploration of New Catalytic Pathways and Reaction Systems

While the catalytic applications of calix rsc.orgpyrroles are more established, the potential of calix scilit.compyrroles in catalysis is a growing area of interest. beilstein-journals.org Their ability to bind and stabilize transition states makes them promising candidates for a range of chemical transformations.

Calix scilit.compyrrole derivatives can function as organocatalysts, utilizing their hydrogen-bonding capabilities to activate substrates. beilstein-journals.org The larger and more flexible cavity of calix scilit.compyrrole could allow for the catalysis of reactions involving larger substrates or transition states that cannot be accommodated by smaller calix[n]pyrroles. The presence of multiple pyrrole NH groups provides a preorganized environment for hydrogen-bond-donating catalysis. beilstein-journals.org

Furthermore, calix scilit.compyrroles can act as phase-transfer catalysts. By encapsulating an anion, they can transport it from an aqueous phase to an organic phase, thereby facilitating reactions that would otherwise be slow or inefficient. This has been demonstrated for calix rsc.orgpyrrole and is an area ripe for exploration with calix scilit.compyrrole. beilstein-journals.org

The development of catalytically active systems can also be achieved by incorporating metal centers into the calix scilit.compyrrole framework. The macrocycle can act as a ligand, influencing the reactivity and selectivity of the metal catalyst. This approach combines the recognition properties of the calix scilit.compyrrole with the catalytic activity of the metal, leading to novel catalytic systems.

Advanced Applications in Bio- and Nanotechnology

The unique properties of calix scilit.compyrroles make them attractive for a variety of applications in the fields of biotechnology and nanotechnology. researchgate.netiipseries.org

In biotechnology, calix scilit.compyrroles are being explored for their potential as sensors, drug delivery vehicles, and therapeutic agents. nih.gov Their ability to selectively bind anions and other biologically relevant molecules is key to these applications. For example, functionalized calix rsc.orgpyrroles have been used to create sensors for the detection of lead ions and as potential anticancer agents that can form adducts with DNA. nih.govraijmr.com The larger cavity of calix scilit.compyrrole may allow for the recognition and transport of larger biomolecules or drug molecules.

In nanotechnology, calix scilit.compyrroles can be used as building blocks for the construction of nanomaterials and devices. researchgate.netresearchgate.net They can be used to stabilize nanoparticles, creating hybrid materials with combined properties. researchgate.net For instance, calixarene-stabilized nanoparticles have been used as chemosensors. researchgate.net Calix scilit.compyrroles can also be incorporated into molecular electronic devices, where their recognition properties can be used to create switches and sensors at the nanoscale. The integration of calix scilit.compyrroles into polymer films can lead to the development of microporous materials for applications such as filtration and separation. acs.org

Deepening Theoretical Understanding through Advanced Computational Methods

Advanced computational methods are playing an increasingly important role in understanding the structure, dynamics, and function of calix scilit.compyrroles. acs.org These theoretical studies provide valuable insights that complement experimental findings and guide the design of new and improved calix scilit.compyrrole-based systems.

Density Functional Theory (DFT) calculations are used to investigate the geometries, binding energies, and electronic properties of calix scilit.compyrrole and its complexes. acs.org These calculations can help to elucidate the nature of the host-guest interactions and to predict the selectivity of a given receptor for different anions. For example, computational studies have been used to understand the conformational changes that occur upon anion binding and to rationalize the high reactivity of a calix rsc.orgpyrrole-nitrone conjugate with the superoxide (B77818) radical anion. rsc.orgacs.org

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of calix scilit.compyrroles in solution. These simulations can be used to study the conformational flexibility of the macrocycle, the process of guest binding and release, and the behavior of calix scilit.compyrrole-based self-assemblies.

By combining experimental data with theoretical calculations, researchers can develop a more complete understanding of the factors that govern the behavior of calix scilit.compyrroles. This knowledge is essential for the rational design of new calix scilit.compyrrole architectures with specific and predictable functions.

Q & A

Q. What are the primary synthetic routes for Calix[6]pyrrole, and how do reaction conditions influence product distribution?

this compound is synthesized via strain-induced ring expansion of smaller macrocycles like Calix[3]pyrrole under acidic conditions. For example, trifluoroacetic acid (TFA) triggers rapid conversion of Calix[3]pyrrole to this compound within 30 seconds, followed by slower transformation to Calix[4]pyrrole . The precursor Calix[3]pyrrole is derived from cyclic hexaketones via Paal–Knorr pyrrole formation (41% yield) . Reaction kinetics and solvent polarity critically influence product distribution, with macrocyclic ring strain driving selectivity . Structural validation is typically performed via single-crystal X-ray diffraction and NMR spectroscopy .

Q. How does the cavity size of this compound compare to smaller homologs, and what implications does this have for host-guest chemistry?

this compound’s expanded cavity (vs. Calix[4]pyrrole) enables binding of larger anions or ion pairs. Computational studies indicate that increased cavity depth enhances selectivity for bulky guests like cesium halides . However, steric hindrance may reduce affinity for small anions (e.g., Cl⁻) compared to Calix[4]pyrrole . Applications in ion transport and supramolecular aggregates leverage this size-dependent selectivity, as demonstrated in solid polymer electrolytes and solvent-separated ion-pair extraction .

Q. What spectroscopic techniques are most effective for characterizing this compound’s conformational dynamics?

¹H NMR titration in deuterated solvents (e.g., CDCl₃) reveals conformational flipping and anion-binding events through shifts in pyrrolic NH signals (~6.7 ppm) . X-ray crystallography provides static structural snapshots, while DFT calculations predict strain energies and binding thermodynamics . For dynamic studies, variable-temperature NMR and fluorescence spectroscopy track conformational changes in real time .

Advanced Research Questions

Q. What computational methods predict anion-binding selectivity in this compound derivatives, and how do solvent effects modulate interactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models H-bonding interactions between pyrrolic NH groups and anions . Solvent effects (e.g., DMSO vs. acetonitrile) are incorporated via Polarizable Continuum Model (PCM), revealing that polar solvents weaken anion binding due to competitive solvation . For example, Calix[4]pyrrole’s Cl⁻ affinity drops from log K = 4.5 in CDCl₃ to 2.1 in DMSO-d₆ . Similar trends are expected for this compound, with cavity size compensating for solvation penalties in bulkier guests .

Q. How can researchers resolve discrepancies in anion-binding affinity data between this compound and its analogs across analytical techniques?

Discrepancies arise from methodological differences:

  • NMR titrations measure solution-phase association constants but may miss weak interactions in competitive solvents .
  • Isothermal Titration Calorimetry (ITC) provides thermodynamic parameters (ΔH, ΔS) but requires high receptor solubility .
  • X-ray crystallography identifies binding modes but may favor solid-state conformations absent in solution . Standardizing solvent systems and employing complementary techniques (e.g., UV-Vis for colorimetric sensors) mitigates inconsistencies .

Q. What strategies optimize this compound’s stability and reactivity for applications in stimulus-responsive materials?

  • Structural Rigidification : Introducing electron-withdrawing groups (e.g., nitro) at meso-positions reduces conformational flexibility, enhancing selectivity .
  • Supramolecular Aggregation : Self-assembly into dimeric capsules or polymer composites improves thermal stability and ion-transport efficiency .
  • Kinetic Trapping : Rapid synthesis under mild conditions (e.g., TFA catalysis) prevents undesired ring contractions or oxidations .

Q. How does macrocyclic strain in this compound influence its reactivity and functionalization potential?

Strain energy calculations (22.1 kJ/mol per unit vs. Calix[4]pyrrole) suggest higher reactivity, enabling regioselective functionalization at β-pyrrolic positions . For example, strain-induced ring expansion under acidic conditions allows controlled access to higher-order macrocycles (e.g., Calix[9]pyrrole) . However, strain also limits stability, requiring inert atmospheres or low-temperature storage to prevent degradation .

Methodological Considerations

  • Synthetic Protocols : Prioritize Rothemund–Lindsey conditions for ring expansion and Paal–Knorr cyclization for precursor synthesis .
  • Data Validation : Cross-reference NMR/X-ray data with computational models (e.g., Gaussian09) to confirm binding modes .
  • Comparative Studies : Use Calix[4]pyrrole as a benchmark for anion-binding assays to contextualize this compound’s performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.